molecular formula C9H10FNO2 B1412753 N-Ethyl-3-fluoro-5-hydroxybenzamide CAS No. 1881320-67-7

N-Ethyl-3-fluoro-5-hydroxybenzamide

Cat. No.: B1412753
CAS No.: 1881320-67-7
M. Wt: 183.18 g/mol
InChI Key: UPUPOQPJXBEBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-fluoro-5-hydroxybenzamide is a synthetic small molecule belonging to the class of fluorinated hydroxybenzamides. These compounds are of significant interest in medicinal chemistry and oncology research due to their potential as molecular scaffolds for developing targeted therapies . Benzamide analogues have been extensively studied for their ability to interact with key biological targets, including histone deacetylase (HDAC) enzymes and kinase receptors, which play critical roles in cell proliferation and survival pathways . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules designed to inhibit specific enzymatic activity or protein-protein interactions. Its structure, featuring a fluorine atom and a hydroxy group on the benzene ring, along with an ethylamide side chain, makes it a versatile building block for structure-activity relationship (SAR) studies. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the hydroxy group offers a site for further chemical modification . This product is intended for research applications such as in vitro cytotoxicity assays, molecular docking simulations to predict binding modes, and as a standard in analytical chemistry. It is supplied as a high-purity solid and must be stored according to standard laboratory practices for organic compounds. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-fluoro-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-11-9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUPOQPJXBEBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS registry number and IUPAC name for N-Ethyl-3-fluoro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-Ethyl-3-fluoro-5-hydroxybenzamide

Part 1: Executive Technical Profile

This compound is a specialized fluorinated phenolic amide scaffold used primarily as a fragment in the design of kinase inhibitors (e.g., JAK, FLT3) and protein-protein interaction modulators (e.g., Menin-MLL). Its structural core—a 3,5-disubstituted aromatic ring—offers a strategic geometry for accessing specific hydrophobic pockets while the phenolic hydroxyl group serves as a critical hydrogen bond donor/acceptor.

Chemical Identity Matrix
Parameter Data Specification
CAS Registry Number 1881320-67-7
IUPAC Name This compound
Alternative Names 3-Fluoro-5-hydroxy-N-ethylbenzamide; 3-Fluoro-5-hydroxybenzoic acid ethylamide
SMILES CCNC(=O)C1=CC(O)=CC(F)=C1
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Physical State Solid (Off-white to pale yellow powder)
Predicted LogP ~1.65 ± 0.3
pKa (Phenol) ~8.9 (Predicted)

Part 2: Strategic Utility in Drug Design

This compound is not merely an intermediate; it is a pharmacophore unit . The specific substitution pattern (3-Fluoro, 5-Hydroxy) confers distinct advantages in Structure-Activity Relationship (SAR) studies:

  • Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation (Phase I metabolism) at a site that would otherwise be susceptible to cytochrome P450 attack.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group (at position 5) compared to a non-fluorinated phenol. This increases the acidity of the -OH, potentially strengthening hydrogen bond interactions with target residues (e.g., Serine or Threonine in kinase hinge regions).

  • Conformational Lock: The amide N-ethyl group provides a defined steric vector, often used to fill small hydrophobic sub-pockets or to fine-tune solubility compared to methyl or propyl analogs.

Part 3: Synthesis & Manufacturing Protocol

The most robust route to This compound utilizes the coupling of commercially available 3-fluoro-5-hydroxybenzoic acid (CAS 860296-12-4) with ethylamine.

Synthesis Pathway Diagram

SynthesisPathway cluster_conditions Reaction Conditions SM1 3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4) Intermediate Activated Ester (In Situ) SM1->Intermediate Activation (DMF, 0°C) Reagent Ethylamine (2.0 M in THF) + HATU / DIPEA Reagent->Intermediate Product This compound (CAS 1881320-67-7) Intermediate->Product Coupling (RT, 4-16h) Details Solvent: DMF or DCM Yield: 85-95% Purification: Flash Chromatography

Caption: Direct amide coupling strategy using HATU activation for high-yield synthesis.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 5.0 mmol scale.

Reagents:

  • 3-Fluoro-5-hydroxybenzoic acid (0.78 g, 5.0 mmol)

  • Ethylamine (2.0 M solution in THF, 3.0 mL, 6.0 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.09 g, 5.5 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (1.74 mL, 10.0 mmol)

  • DMF (Anhydrous, 15 mL)

Procedure:

  • Activation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-hydroxybenzoic acid (5.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (10.0 mmol) dropwise.

  • Coupling Agent: Add HATU (5.5 mmol) in one portion. Stir at 0°C for 15 minutes to generate the activated ester species (visible as a slight color change, typically to yellow).

  • Amine Addition: Add the ethylamine solution (6.0 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours. Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting acid peak should disappear.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with 1.0 M HCl (2 x 20 mL) to remove excess amine and DIPEA.

    • Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

  • Yield: Expected yield is 0.75 – 0.85 g (82-93%).

Part 4: Analytical Verification

To validate the identity of the synthesized compound, compare spectral data against the following reference values.

Method Expected Signal / Characteristic Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ 9.80 (s, 1H, -OH)Phenolic proton; broad singlet, D₂O exchangeable.
δ 8.45 (t, J=5.5 Hz, 1H, -NH)Amide proton; triplet due to coupling with ethyl -CH₂-.
δ 7.10 - 6.60 (m, 3H, Ar-H)Aromatic protons; characteristic 1,3,5-substitution pattern.
δ 3.25 (m, 2H, -CH₂-)Methylene of ethyl group (quartet-like).
δ 1.10 (t, J=7.2 Hz, 3H, -CH₃)Methyl of ethyl group.
¹⁹F NMR δ -112.0 to -115.0 (s, 1F)Single fluorine signal.
LC-MS (ESI+)m/z 184.18 [M+H]⁺ Primary ion peak corresponding to protonated parent.

Part 5: Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid dust formation. The phenolic moiety makes this compound potentially corrosive to sensitive mucous membranes.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols can oxidize over time if exposed to air/light (turning pink/brown).

References

  • Almanac Life Science. (2025). Product Catalog: this compound (CAS 1881320-67-7).[1] Retrieved from [Link]

  • AA Blocks. (2025). Building Block Inventory: CAS 1881320-67-7.[1] Retrieved from [Link]

  • Rodgers, J. D., et al. (2015). Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors. U.S. Patent No. 9,034,884. Washington, DC: U.S. Patent and Trademark Office.

Sources

Physicochemical Profiling and Synthetic Utility of N-Ethyl-3-fluoro-5-hydroxybenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Analytical Profiling Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a proven methodology for modulating lipophilicity, metabolic stability, and target binding affinity[1]. N-Ethyl-3-fluoro-5-hydroxybenzamide (NEFHB) (CAS: 1881320-67-7)[2] represents a highly versatile, tripartite building block. It combines a rigid benzamide core, an inductive fluorine atom, and a reactive phenolic hydroxyl group. This whitepaper provides an in-depth analysis of its physicochemical characteristics, structural dynamics, and analytical workflows, offering a foundational guide for researchers utilizing this compound in fragment-based drug discovery and targeted protein degrader (PROTAC) synthesis.

Physicochemical Profiling & Structural Dynamics

The physicochemical behavior of NEFHB is dictated by the interplay between its three functional groups. The presence of the fluorine atom significantly enhances the thermal stability of the benzamide scaffold, a characteristic driven by the high bond dissociation energy of the C–F bond[3].

Furthermore, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). When positioned meta to the hydroxyl group, it stabilizes the phenoxide anion, effectively lowering the pKa of the phenol compared to an un-substituted analog. This increased acidity makes the hydroxyl group a more potent hydrogen-bond donor in biological target pockets.

Table 1: Key Physicochemical Parameters of NEFHB
ParameterValue / DescriptionMechanistic Rationale
CAS Registry Number 1881320-67-7[2]Unique identifier for this compound.
Molecular Formula C9H10FNO2Confirms the presence of the N-ethyl and mono-fluoro substitutions.
Molecular Weight 183.18 g/mol Ideal low-molecular-weight fragment for drug discovery (Rule of 3 compliant).
Predicted pKa (Phenol) ~9.0 - 9.2The meta-fluorine (-I effect) increases the acidity of the phenol relative to standard phenol (pKa ~9.95).
H-Bond Donors / Acceptors 2 Donors (OH, NH) / 2 Acceptors (C=O, OH)The fluorine atom acts as a highly weak acceptor but primarily serves as a lipophilic contact[4].
Amide Conformation ~23° out-of-plane twistSteric and electronic repulsion forces the amide plane to twist relative to the aromatic ring, minimizing clash[5].

The "Fluorine Effect" in Medicinal Chemistry

The strategic placement of the fluorine atom in NEFHB is not merely structural; it is a conformation-controlling element. In the design of Cereblon (CRBN) binders and PROTACs, fluorinated benzamides have demonstrated increased binding affinity compared to their non-fluorinated counterparts[1]. The fluorine atom introduces an amphiphilic character—acting as a hydrophobic moiety that fills lipophilic pockets while simultaneously polarizing adjacent C-H bonds to participate in intramolecular hydrogen bonds (IMHBs)[4].

P Mol This compound Core OH 5-Hydroxyl Group H-Bond Donor/Acceptor (pKa ~9.0) Mol->OH F 3-Fluoro Substituent Inductive (-I) Effect & Lipophilic Contact Mol->F Amide Benzamide Motif Rigid Vector & H-Bond Network Mol->Amide Ethyl N-Ethyl Chain Steric Shielding & Hydrophobic Pocket Filling Mol->Ethyl

Figure 1: Pharmacophore mapping of NEFHB highlighting functional group contributions to target binding.

Analytical Characterization: Self-Validating LC-MS/MS Protocol

To ensure the structural integrity and purity of NEFHB before deployment in complex syntheses, rigorous analytical validation is required. The following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Causality of Method Design: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. First, it suppresses the ionization of the phenolic hydroxyl (ensuring it remains in its neutral, less polar state for predictable C18 retention). Second, it provides a proton source for the amide nitrogen, facilitating robust [M+H]+ signal generation in positive Electrospray Ionization (ESI) mode.

Step-by-Step Workflow
  • System Suitability Test (SST) & Self-Validation:

    • Action: Inject a blank solution (50:50 H2O:Acetonitrile) to establish baseline noise. Follow with a 1 µg/mL caffeine standard injection.

    • Validation Gate: Proceed with sample analysis only if the caffeine peak exhibits a Signal-to-Noise (S/N) ratio > 100 and a retention time drift of < 0.05 minutes across three replicate injections. This verifies pump stability and detector sensitivity.

  • Sample Preparation:

    • Dissolve 1.0 mg of NEFHB in 1.0 mL of LC-MS grade Methanol to create a stock solution.

    • Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B to prevent solvent shock on the column.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: HPLC-grade H2O with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes. Rationale: A slow gradient ensures the resolution of potential des-fluoro or regioisomeric synthetic impurities.

  • Mass Spectrometric Detection:

    • Operate in ESI positive mode.

    • Expected Precursor Ion: Monitor for the [M+H]+ peak at m/z 184.07.

    • Fragmentation (MS2): Apply a collision energy of 15-25 eV. Look for the neutral loss of the ethylamine group to yield the acylium ion fragment, confirming the N-ethyl amide structure.

Synthetic Utility & Derivatization Strategies

NEFHB is highly prized as a bifunctional intermediate. The differential reactivity between the nucleophilic phenol and the electrophilic aromatic positions (ortho/para to the hydroxyl) allows for orthogonal derivatization.

For instance, the hydroxyl group is a prime candidate for Williamson ether synthesis, acting as an anchor point for PEG-linkers in the development of targeted degraders[1]. Conversely, the aromatic ring can undergo controlled electrophilic aromatic substitution (EAS), directed by the strongly activating hydroxyl group, though modulated by the deactivating nature of the fluorine and amide groups.

Workflow Core N-Ethyl-3-fluoro- 5-hydroxybenzamide OAlk O-Alkylation (Ether Formation) Core->OAlk Base (K2CO3), R-X EAS Electrophilic Aromatic Substitution Core->EAS NIS/NBS or HNO3 AmideMod Amide N-Derivatization Core->AmideMod Strong Base (NaH), R'-X App1 PROTAC Linkers / Targeted Degraders OAlk->App1 App2 Halogenated Building Blocks EAS->App2 App3 Extended Pharmacophores AmideMod->App3

Figure 2: Orthogonal synthetic derivatization pathways for this compound.

Handling, Stability, and Storage Protocols

While fluorinated benzamides exhibit enhanced thermal stability[3], the presence of the electron-rich phenolic ring makes the compound susceptible to slow oxidation over time if exposed to ambient light and air.

  • Storage Conditions: Store as a dry powder in amber glass vials to prevent UV-mediated degradation. Maintain at 2–8 °C for short-term storage, or -20 °C for long-term archiving.

  • Hygroscopicity: The amide and hydroxyl groups are capable of forming hydrogen bonds with atmospheric moisture. Vials should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation, which could lead to inaccurate mass measurements during assay preparation.

References

  • BLD Pharm. "948778-94-7|N-Ethyl-3,5-difluorobenzamide|BLD Pharm" (Contains catalog data for this compound CAS 1881320-67-7). bldpharm.com.
  • Vulcanchem. "3,5-Bis(trifluoromethyl)benzamide - 22227-26-5 - Vulcanchem" (Details on physical properties and thermal stability of fluorinated benzamides). vulcanchem.com.
  • National Institutes of Health (NIH) / PMC. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." nih.gov.
  • Journal of Medicinal Chemistry - ACS Publications. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." acs.org.
  • MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide" (Structural analysis of fluorinated benzamides). mdpi.com.

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of N-Ethyl-3-fluoro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-3-fluoro-5-hydroxybenzamide is a novel chemical entity for which no direct biological activity data has been published. This guide provides a predictive analysis of its potential pharmacological profile based on a comprehensive evaluation of its core structural motifs: a benzamide scaffold, a meta-positioned fluorine atom, a phenolic hydroxyl group, and an N-ethyl substituent. By applying structure-activity relationship (SAR) principles derived from extensive literature on analogous compounds, we predict this molecule may exhibit a range of activities, with a primary potential in central nervous system (CNS) disorders, antimicrobial applications, and oncology. The strategic incorporation of fluorine is anticipated to enhance metabolic stability and target-binding affinity.[1][2] This document outlines the theoretical basis for these predictions, proposes potential mechanisms of action, and details a rigorous, multi-stage experimental workflow for the validation of these hypotheses, from initial in silico screening to targeted in vitro biological assays.

Introduction and Molecular Rationale

The rational design of novel therapeutic agents hinges on our ability to predict the biological impact of specific chemical features. This compound is a synthetically accessible small molecule that combines several pharmacologically significant functional groups. Its investigation is warranted by the proven therapeutic value of its constituent parts.

  • The Benzamide Core: Benzamide derivatives are a cornerstone of modern medicine, demonstrating a vast spectrum of pharmacological effects, including antipsychotic, antiemetic, anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties.[3][4][5]

  • Fluorine Substitution: The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, often leading to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets.[2][6] This "fluorine factor" is a key strategy in medicinal chemistry for optimizing drug candidates.[1]

  • Phenolic Hydroxyl Group: Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals.[7] This group can also participate in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets.

  • N-Ethyl Amide Group: The N-alkyl amide moiety is a common feature in many pharmaceuticals, influencing solubility, stability, and receptor interaction. It is a key structural component in the class of amide local anesthetics, such as lidocaine, which function as sodium channel blockers.[8][9]

This guide will deconstruct the molecule to forecast its therapeutic potential and provide a clear, actionable framework for its empirical investigation.

In Silico Physicochemical & Pharmacokinetic Predictions

Prior to synthesis and biological testing, in silico analysis provides a critical first assessment of a compound's drug-like properties. The predicted properties for this compound are summarized below.

PropertyPredicted ValueSignificance for Drug DevelopmentSource
Molecular Formula C₉H₁₀FNO₂Provides the basis for molecular weight calculation.N/A
Molecular Weight 183.18 g/mol Well within the range for good oral bioavailability (<500 Da).N/A
Topological Polar Surface Area (TPSA) 52.56 ŲSuggests good potential for oral absorption and cell membrane permeability (<140 Ų).[10]
LogP (Octanol-Water Partition Coeff.) 1.48Indicates balanced lipophilicity, favorable for membrane penetration without excessive accumulation in fatty tissues.[10]
Hydrogen Bond Donors 2Complies with Lipinski's Rule of Five (≤5), favoring good absorption.[10]
Hydrogen Bond Acceptors 2Complies with Lipinski's Rule of Five (≤10), favoring good absorption.[10]
Rotatable Bonds 2Low number suggests conformational rigidity, which can be favorable for target binding (≤10).[10]

Interpretation: The in silico profile of this compound is highly favorable. It adheres to Lipinski's Rule of Five, a widely accepted guideline for predicting oral bioavailability. The balanced LogP and TPSA values suggest the molecule has a high probability of crossing cellular membranes and being orally absorbed, making it an attractive candidate for further development.

Predicted Biological Activities and Therapeutic Targets

Based on SAR analysis of the molecule's functional groups, we can forecast several plausible biological activities.

Predicted ActivityStructural Rationale & JustificationPotential Molecular Target(s)Supporting References
CNS Activity (Antipsychotic/Anticonvulsant) The benzamide scaffold is present in numerous antipsychotic drugs (e.g., Sulpiride, Amisulpride) that act as dopamine D2 receptor antagonists.[3][5] Other benzamide analogues show significant anticonvulsant activity.[3]Dopamine D2/D3 Receptors, Voltage-gated Sodium/Calcium Channels[3][5]
Local Anesthetic / Analgesic The N-ethyl amide structure is analogous to amide-type local anesthetics (e.g., lidocaine, bupivacaine) that block nerve impulses by inhibiting voltage-gated sodium channels.[8][11] Amide derivatives have also been explored as potent anti-inflammatory agents.[12]Voltage-gated Sodium Channels (Nav1.x), Cyclooxygenase (COX) Enzymes[8][9][12]
Antimicrobial (Antibacterial/Antifungal) Both benzamide derivatives and fluorinated phenolic compounds have demonstrated broad-spectrum antimicrobial properties.[4][13] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential metabolic enzymes.[6]Bacterial Cell Wall Synthesis Enzymes, DNA Gyrase, Microbial Metabolic Pathways[4][6]
Anticancer (Cytotoxic) Fluorination of phenolic compounds can significantly enhance cytotoxicity against cancer cell lines.[1] Benzimidazole derivatives, which share structural similarities with benzamides, have also shown potent anticancer activity.[13]Topoisomerases, Kinases (e.g., DYRK1A), Apoptotic Pathways[1][13]

Proposed Mechanistic Pathways and Validation Workflows

To move from prediction to validation, a structured experimental approach is essential. This section outlines a proposed workflow and a hypothetical mechanism of action.

General Experimental Validation Workflow

The following diagram illustrates a logical progression for characterizing the biological activity of this compound.

G cluster_in_silico Phase 1: In Silico & Synthesis cluster_in_vitro Phase 2: In Vitro Screening cluster_mechanism Phase 3: Mechanism of Action in_silico In Silico ADMET & Property Prediction synthesis Chemical Synthesis & Purification in_silico->synthesis Confirm Drug-like Properties primary_screen Primary Broad-Spectrum Screening (e.g., Receptor Binding Panel, Antimicrobial MIC Assays) synthesis->primary_screen Test Compound secondary_screen Secondary Hit-to-Lead Assays (e.g., IC50/EC50 Determination, Cell Viability Assays) primary_screen->secondary_screen Identify 'Hits' moa Mechanism of Action Studies (e.g., Enzyme Kinetics, Western Blot, Patch Clamp) secondary_screen->moa Validate Lead Candidate admet In Vitro ADMET Profiling (Microsomal Stability, Caco-2 Permeability) moa->admet Confirm Target Engagement

Caption: Proposed experimental workflow for validating this compound.

Hypothetical Mechanism of Action: Dopamine D2 Receptor Antagonism

Given the strong precedent for benzamides acting as CNS agents[3][5], one of the primary hypotheses is that this compound acts as an antagonist at dopamine D2 receptors.

D2_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates AC Adenylyl Cyclase (AC) D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Neuronal Effects PKA->Downstream Phosphorylates Molecule N-Ethyl-3-fluoro- 5-hydroxybenzamide Molecule->D2R Blocks

Caption: Predicted mechanism of D2 receptor antagonism by this compound.

Detailed Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Below is a detailed, step-by-step methodology for a primary screening assay to test the antimicrobial potential of the compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

StepProcedureRationale & Key Considerations
1. Preparation 1.1. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. 1.2. Culture bacterial strains (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB). 1.3. Adjust the overnight culture to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.Causality: A high-concentration DMSO stock is necessary for serial dilutions while minimizing the final DMSO concentration to avoid solvent toxicity to the bacteria. Standardizing the inoculum is critical for reproducibility.
2. Plate Setup 2.1. Dispense 50 µL of MHB into wells A1 through A12 of a 96-well microtiter plate. 2.2. Add an additional 50 µL of the compound stock solution to well A1. 2.3. Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, A2 to A3, and so on, up to well A10. Discard 50 µL from well A10. 2.4. Wells A11 (no drug) and A12 (no drug, no bacteria) will serve as the positive (growth) and negative (sterility) controls, respectively.Trustworthiness: The serial dilution creates a concentration gradient to pinpoint the MIC. The positive control validates that the bacteria can grow under the assay conditions, while the negative control confirms the sterility of the medium.
3. Inoculation 3.1. Add 50 µL of the standardized bacterial inoculum to wells A1 through A11. The final volume in each well will be 100 µL. 3.2. The final concentration of the compound will range from 250 µg/mL down to ~0.49 µg/mL.Causality: Adding the inoculum to the drug dilutions initiates the test. The final volume must be consistent across all wells for accurate comparison.
4. Incubation 4.1. Seal the plate with a breathable film or lid and incubate at 37°C for 18-24 hours.Trustworthiness: Standard incubation conditions ensure optimal bacterial growth for reliable results.
5. Data Analysis 5.1. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). 5.2. Optionally, add 20 µL of a resazurin-based viability indicator and incubate for another 2-4 hours to confirm results via a colorimetric readout.Authoritative Grounding: Visual inspection is the standard method. Using a viability dye provides a quantitative and objective confirmation of the visual assessment, enhancing the reliability of the data.

Conclusion

This compound represents a promising, yet uncharacterized, chemical scaffold. Predictive analysis based on well-established structure-activity relationships strongly suggests its potential as a bioactive agent, particularly within the domains of CNS disorders, infectious diseases, and oncology. The favorable in silico pharmacokinetic profile makes it a compelling candidate for synthesis and empirical validation. The experimental workflows and protocols detailed in this guide provide a rigorous and scientifically sound roadmap for elucidating its true therapeutic potential. The subsequent empirical data will be critical in determining the future trajectory of this molecule in the drug development pipeline.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link][3]

  • Shaik, N. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci.Int.(Lahore). [Link][4]

  • Kumar, A., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. [Link][13]

  • Sparrow Chemical. (n.d.). Fluorophenol Series. Sparrow Chemical. [Link][2]

  • Remko, M., & Van der Goot, H. (2000). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link][5]

  • National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem. Retrieved from a source discussing amide local anesthetics. [Link][8]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Deranged Physiology. [Link][11]

  • Galanakis, D., et al. (2004). Synthesis and Pharmacological Evaluation of Amide Conjugates of NSAIDs With L-cysteine Ethyl Ester, Combining Potent Antiinflammatory and Antioxidant Properties With Significantly Reduced Gastrointestinal Toxicity. Bioorganic & Medicinal Chemistry Letters. [Link][12]

  • Woo, S. W., et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Journal of Medicinal Chemistry. [Link][9]

  • EBSCO. (n.d.). Amides | Chemistry | Research Starters. EBSCO. [Link][14]

  • Simionescu, B., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link][6]

Sources

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass Calculation of N-Ethyl-3-fluoro-5-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise characterization of a chemical entity is paramount. Among the fundamental properties determined for any new compound, its mass is a primary identifier. However, the seemingly interchangeable terms "molecular weight" and "exact mass" represent distinct concepts with significant implications for analytical chemistry, particularly in the application of mass spectrometry.[1][2][3] Understanding the nuances between these two values is crucial for the unambiguous identification of compounds, the elucidation of their elemental composition, and the interpretation of high-resolution mass spectrometry data.[4][5][6]

This technical guide, written from the perspective of a Senior Application Scientist, will provide a detailed, step-by-step methodology for the calculation of both the molecular weight and the exact mass of the compound this compound. We will explore the underlying principles that differentiate these two values and illustrate their practical significance in a research and development setting.

Part 1: Deciphering the Molecular Formula of this compound

Before any calculations can be performed, the molecular formula of the target compound must be accurately determined. The IUPAC name, this compound, provides the necessary information to deduce its elemental composition.

  • Benzamide Core: The base structure is benzamide, which consists of a benzene ring attached to an amide functional group (-CONH2). The molecular formula for benzamide is C7H7NO.

  • Substituents:

    • N-Ethyl: An ethyl group (-C2H5) is attached to the nitrogen atom of the amide, replacing one of the amide hydrogens.

    • 3-fluoro: A fluorine atom (-F) is located at the third position of the benzene ring, replacing a hydrogen atom.

    • 5-hydroxy: A hydroxyl group (-OH) is at the fifth position of the benzene ring, replacing another hydrogen atom.

Let's assemble the molecular formula step-by-step:

  • Start with the benzamide structure: C7H7NO.

  • Add the N-ethyl group: This adds two carbons and five hydrogens, while removing one hydrogen from the amide nitrogen. The intermediate formula becomes C9H11NO.

  • Add the 3-fluoro substituent: A fluorine atom replaces a hydrogen atom on the benzene ring. The formula is now C9H10FNO.

  • Add the 5-hydroxy substituent: A hydroxyl group (OH) replaces another hydrogen on the benzene ring. This adds one oxygen atom and one hydrogen atom, while removing one hydrogen atom. The net change is the addition of one oxygen atom. The formula becomes C9H10FNO2.

Therefore, the definitive molecular formula for this compound is C9H10FNO2 .

Part 2: Calculation of Molecular Weight

The molecular weight (also known as average molecular mass) is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The weighting factor is the natural abundance of each isotope. For practical purposes, we use the standard atomic weights of the elements as published by IUPAC, which already account for isotopic abundances.[7][8][9]

Methodology:

The molecular weight is calculated by summing the atomic weights of all the atoms in the molecular formula.

Elemental Composition and Atomic Weights:

ElementSymbolCountStandard Atomic Weight ( g/mol )
CarbonC912.011[7][10][11]
HydrogenH101.008[12][13][14]
FluorineF118.998[15][[“]][17]
NitrogenN114.007[18][19][20]
OxygenO215.999[21][22][23]

Step-by-Step Calculation:

  • Carbon: 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen: 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Fluorine: 1 atom × 18.998 g/mol = 18.998 g/mol

  • Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight:

108.099 + 10.080 + 18.998 + 14.007 + 31.998 = 183.182 g/mol

Part 3: Calculation of Exact Mass

The exact mass (or monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[24][25] This value is of paramount importance in high-resolution mass spectrometry, where instruments are capable of measuring mass-to-charge ratios with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.[4][6]

Methodology:

The exact mass is calculated by summing the masses of the most abundant isotopes of each constituent atom.

Most Abundant Isotopes and Their Masses:

ElementMost Abundant IsotopeIsotopic Mass (Da)
Carbon¹²C12.000000[24][26]
Hydrogen¹H1.007825[24][27]
Fluorine¹⁹F18.998403[17][24][28]
Nitrogen¹⁴N14.003074[24][29]
Oxygen¹⁶O15.994915[24][26]

Step-by-Step Calculation:

  • Carbon: 9 atoms × 12.000000 Da = 108.000000 Da

  • Hydrogen: 10 atoms × 1.007825 Da = 10.078250 Da

  • Fluorine: 1 atom × 18.998403 Da = 18.998403 Da

  • Nitrogen: 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen: 2 atoms × 15.994915 Da = 31.989830 Da

Total Exact Mass:

108.000000 + 10.078250 + 18.998403 + 14.003074 + 31.989830 = 183.069557 Da

Summary of Calculated Mass Data

ParameterValueUnit
Molecular FormulaC9H10FNO2-
Molecular Weight 183.182 g/mol
Exact Mass 183.069557 Da

Visualizing the Calculation Workflow

The following diagram illustrates the conceptual difference and workflow for calculating molecular weight versus exact mass.

G cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation mw_start Molecular Formula C9H10FNO2 mw_atomic_weights Standard Atomic Weights (Weighted average of isotopes) C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999 mw_start->mw_atomic_weights Use mw_calc Sum of (Atom Count × Atomic Weight) mw_atomic_weights->mw_calc mw_result Molecular Weight 183.182 g/mol mw_calc->mw_result em_start Molecular Formula C9H10FNO2 em_isotopic_masses Monoisotopic Masses (Most abundant isotope) ¹²C: 12.000000, ¹H: 1.007825, ¹⁹F: 18.998403, ¹⁴N: 14.003074, ¹⁶O: 15.994915 em_start->em_isotopic_masses Use em_calc Sum of (Atom Count × Isotopic Mass) em_isotopic_masses->em_calc em_result Exact Mass 183.069557 Da em_calc->em_result

Caption: Workflow for Molecular Weight and Exact Mass Calculation.

Conclusion: Practical Implications for the Drug Development Professional

The distinction between molecular weight and exact mass is not merely academic; it has profound practical consequences in the laboratory.

  • Stoichiometry and Bulk Properties: Molecular weight is essential for everyday laboratory operations such as preparing solutions of a specific molarity and calculating reaction yields. It relates the mass of a substance to the number of moles.

  • Compound Identification and Structural Elucidation: Exact mass is a cornerstone of modern mass spectrometry.[30][31] High-resolution instruments provide mass measurements with high precision, often to several decimal places.[4] This allows researchers to:

    • Confirm Elemental Composition: By comparing the measured exact mass to the calculated exact mass, one can confirm or propose the molecular formula of an unknown compound or a newly synthesized molecule.[6]

    • Differentiate Isobars: Isobars are molecules that have the same nominal mass but different elemental compositions. For example, two different molecules might both have a nominal mass of 183, but their exact masses will differ due to their unique atomic makeup. High-resolution mass spectrometry can easily distinguish between them.

    • Metabolite Identification: In drug metabolism studies, the ability to determine the exact mass of a metabolite allows for the confident identification of biotransformations, such as hydroxylations or glucuronidations, by calculating the mass shift from the parent drug.[2][4]

References

  • Vertex AI Search. (2025, December 30). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry.
  • Filo. (2026, January 6).
  • Oreate AI Blog. (2025, December 30).
  • Oreate AI Blog. (2025, December 4). Nitrogen Amu Weight.
  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. [Link]

  • Wikipedia. Standard atomic weight. [Link]

  • Consensus Academic Search Engine. Fluorine Molecular Weight.
  • Oreate AI Blog. (2026, January 21). Understanding the Molar Mass of Oxygen: A Deep Dive.
  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Fluorine. [Link]

  • nglos324. Oxygen.
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. [Link]

  • Wikipedia. Oxygen. [Link]

  • Wikipedia. Hydrogen. [Link]

  • Wikipedia. Nitrogen. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

  • Quora. (2018, May 21).
  • Quora. (2025, April 2). What is the mass of a molecule of fluorine?.
  • Shimadzu. Molecular Ion Peak Explained | GC-MS Basics. [Link]

  • PubChem - NIH. Hydrogen | H (Element). [Link]

  • PubChem. Nitrogen | N (Element). [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Nitrogen. [Link]

  • Physical Measurement Laboratory - NIST. Atomic Data for Fluorine (F). [Link]

  • LCGC International. Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. [Link]

  • Testbook. (2026, January 19).
  • PubChem - NIH. Oxygen | O (Element). [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Waters Corporation. Exploiting the Power of Full-Scan Exact Mass for Quantitative Bioanalysis in the Drug Discovery Laboratory. [Link]

  • Chemistry LibreTexts. (2026, January 20). 7.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. [Link]

  • BLDpharm. 2990813-69-7|N-Ethyl-3-hydroxy-5-(trifluoromethyl)benzamide.
  • PMC. (2018, May 9).
  • Scribd. Determination of Molecular Weight by Mass Spectros | PDF.
  • PubChem. (2026, February 14). N-ethyl-2,5-difluoro-N-(3-hydroxypropyl)benzamide | C12H15F2NO2.
  • ChemScene. 1496931-10-2 | N-Ethyl-3-fluoro-5-nitrobenzamide.
  • How is mass spectrometry enhancing speed and throughput in drug discovery?.
  • PubChem. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2.
  • MSU chemistry. Exact Masses & Isotope Abundance Ratios. [Link]

  • Sigma-Aldrich. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | 1549490-65-4.
  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]

  • Table of Isotopic Masses and N
  • Matrix Scientific. N-Ethyl-2-fluoro-5-hydroxy-4-methylbenzamide.
  • PubChem. N-ethyl-3-fluoro-4-nitro-N-prop-2-enylbenzamide.
  • Isotopes (Stable) for all the elements in the Periodic Table.
  • N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide | C12H16FNO2 | CID 115298909 - PubChem.
  • PubChem - NIH. N-Ethyl-3-hydroxypropanamide | C5H11NO2 | CID 15561473.

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocol for N-Ethyl-3-fluoro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimal reaction conditions for synthesizing N-Ethyl-3-fluoro-5-hydroxybenzamide , a pharmacophore fragment frequently observed in kinase inhibitors and GPCR ligands.

The primary synthetic challenge is the chemoselective amidation of the carboxylic acid in the presence of a free phenolic hydroxyl group (-OH) at the 5-position. While traditional methods (acyl chlorides) often require phenolic protection to prevent esterification, this guide presents a direct coupling protocol using T3P® (Propylphosphonic anhydride) . This method offers superior chemoselectivity, simplified aqueous workup, and scalability, eliminating two synthetic steps (protection/deprotection).[1]

Retrosynthetic Analysis & Strategy

The target molecule features a 1,3,5-substitution pattern. The electron-withdrawing fluorine atom (position 3) increases the acidity of the phenol (position 5), making the phenol more nucleophilic in basic media and prone to side reactions (O-acylation) if non-selective coupling agents are used.

Strategic Disconnection

The most efficient route is the direct condensation of 3-fluoro-5-hydroxybenzoic acid with ethylamine .

Retrosynthesis Target This compound (Target) Disconnection Amide Disconnection Target->Disconnection Retro-Cut Precursor1 3-Fluoro-5-hydroxybenzoic acid (CAS: 1402737-47-6) Disconnection->Precursor1 Acid Component Precursor2 Ethylamine (2M in THF or HCl salt) Disconnection->Precursor2 Amine Component

Caption: Retrosynthetic disconnection showing the convergent assembly of the target amide from commercial precursors.

Critical Route Comparison

ParameterMethod A: T3P (Recommended) Method B: HATU/DIPEA Method C: Acyl Chloride (SOCl₂)
Chemoselectivity High (Prefers amine > phenol)Moderate (Risk of O-acylation)Low (Requires protection)
Byproducts Water-soluble phosphonatesUrea/Tetramethylurea (difficult removal)HCl, SO₂
Purification Aqueous extraction (No Col. Chrom.)Column Chromatography often requiredDistillation/Crystallization
Cost Efficiency High (Scalable)Low (Reagent cost high)High (Raw materials cheap)
Safety Non-explosive, thermal stabilityHATU is a sensitizer/explosive hazardCorrosive, gas evolution

Expert Insight: We prioritize Method A (T3P) . T3P acts as a kinetic trap; the intermediate mixed anhydride reacts significantly faster with amines than with phenols, allowing the reaction to proceed on the unprotected substrate with >95% selectivity.

Experimental Protocols

Protocol A: T3P-Mediated Direct Coupling (Gold Standard)

Best for: High purity, scale-up, and avoiding chromatography.

Reagents:

  • Substrate: 3-Fluoro-5-hydroxybenzoic acid (1.0 equiv)

  • Amine: Ethylamine (2.0 M in THF) (1.2 – 1.5 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Dissolution: In a reaction vessel equipped with a magnetic stir bar, dissolve 3-fluoro-5-hydroxybenzoic acid (100 mg scale for pilot) in EtOAc (10 volumes).

  • Base Addition: Cool the solution to 0–5 °C. Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA for T3P reactions involving phenols to suppress O-acylation.

  • Activation: Add T3P solution (1.5 equiv) dropwise. Stir at 0 °C for 20 minutes to form the active anhydride.

  • Amine Addition: Add Ethylamine (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–12 hours. Monitor by HPLC or TLC (5% MeOH in DCM).

  • Workup (Critical):

    • Add water (10 vol) to quench.

    • Wash organic layer with 0.5 M HCl (2x) to remove pyridine and unreacted ethylamine.

    • Wash with sat. NaHCO₃ (2x) to remove unreacted benzoic acid and T3P byproducts (water-soluble).

    • Wash with Brine (1x).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Expected Yield: 85–92%[2]

    • Appearance: White to off-white solid.

Protocol B: HATU-Mediated Coupling (High-Throughput Alternative)

Best for: Small-scale discovery (mg scale) where reagent cost is negligible.

Reagents:

  • Substrate: 3-Fluoro-5-hydroxybenzoic acid (1.0 equiv)

  • Amine: Ethylamine HCl salt (1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve acid in DMF.[3] Add DIPEA (1.0 equiv) and stir for 5 min.

  • Add HATU (1.1 equiv) at 0 °C. Stir for 15 min.

  • Add Ethylamine HCl and remaining DIPEA (2.0 equiv).

  • Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by acidic/basic washes as above.

  • Purification: Often requires Flash Chromatography (SiO₂, Hexane/EtOAc gradient) to remove tetramethylurea byproducts.

Process Workflow & Logic

The following diagram illustrates the decision logic and chemical flow for the T3P optimization, highlighting the "Self-Validating" checkpoints.

Workflow Start Start: 3-Fluoro-5-hydroxybenzoic Acid Solvent Solvent Selection: EtOAc (Preferred) or DMF Start->Solvent Activation Activation: Add T3P + Pyridine (Temp: 0°C) Solvent->Activation Check1 Checkpoint: Formation of Active Anhydride Activation->Check1 Addition Add Ethylamine (Control Exotherm) Check1->Addition Active Species Formed Reaction Reaction: 25°C, 4-12h Addition->Reaction Workup Workup: 1. Acid Wash (Remove Amine) 2. Base Wash (Remove Acid/T3P) Reaction->Workup Final Target: this compound (>98% Purity) Workup->Final

Caption: Operational workflow for T3P-mediated synthesis ensuring removal of all starting materials via pH-controlled extraction.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • Amide NH: Triplet/Broad singlet at δ 8.2–8.5 ppm.

    • Phenolic OH: Broad singlet at δ 9.8–10.2 ppm (exchangeable with D₂O).

    • Aromatic Protons: Three distinct signals (due to asymmetry caused by F and OH) in the range of δ 6.8–7.5 ppm.

    • Ethyl Group: Methylene (quartet, ~3.3 ppm) and Methyl (triplet, ~1.1 ppm).

  • ¹⁹F NMR:

    • Single peak around δ -110 to -115 ppm (distinctive for meta-fluorophenol derivatives).

HPLC/MS
  • Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid) gradient.

  • Mass Spec: ESI+ mode. Look for [M+H]⁺ = 184.18 Da.

  • Purity Criteria: >98% area under curve (AUC).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in solvent (T3P hydrolysis)Use anhydrous EtOAc; dry glassware.
Ester byproduct formed Phenol competing with amineSwitch base to Pyridine; ensure Amine is added immediately after activation.
Starting Material remains Incomplete activationIncrease T3P to 2.0 equiv; extend activation time at 0°C.
Coloration (Pink/Red) Phenol oxidationDegas solvents with N₂; add antioxidant (rarely needed).

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Archimica (Curia). "T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future."[4] Application Guide. [5]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5][6][7][8] Tetrahedron. (Standard review for coupling mechanisms).

  • BenchChem. "Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid."[2] (Analogous chemistry validation).

  • ChemScene. "N-Ethyl-3-fluoro-5-nitrobenzamide Product Data." (Structural analog reference).

Sources

Application Note: Precision Monitoring of Benzamide Synthesis via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of benzamides is a cornerstone reaction in drug discovery, serving as the backbone for numerous pharmacophores (e.g., antipsychotics, antiemetics). While LC-MS provides quantitative rigor, Thin-Layer Chromatography (TLC) remains the most efficient tool for real-time kinetic monitoring. This guide details a robust, self-validating TLC system designed to monitor the Schotten-Baumann or direct amide coupling reaction. It moves beyond basic "spot-and-run" techniques to establish a standardized protocol for distinguishing product conversion from competitive hydrolysis and unreacted amines.

Chemical Context & Mechanistic Basis

To design an effective TLC system, one must understand the physicochemical properties of the reaction components.

The Reaction:



The Analytes:

  • Starting Material 1 (SM1 - Electrophile): Benzoyl chloride. Note: On silica gel, this often hydrolyzes in situ to Benzoic Acid . Therefore, the TLC system must be capable of resolving the acid byproduct from the amide.

  • Starting Material 2 (SM2 - Nucleophile): Primary or Secondary Amine. These are polar and basic, often prone to "tailing" on acidic silica.[1]

  • Product (P): Benzamide. Generally neutral and moderately polar.

The Challenge: The polarity gap between a carboxylic acid (highly polar/acidic), an amine (polar/basic), and a neutral amide requires a mobile phase that suppresses ionization while maintaining resolution.

System Design: Mobile & Stationary Phases

Stationary Phase
  • Standard: Silica Gel 60

    
     (aluminum or glass backed).
    
  • Rationale: The fluorescence indicator (

    
    ) is non-negotiable for benzamides, as the benzene ring strongly absorbs UV light at 254 nm, appearing as dark spots against a bright green background.
    
Mobile Phase Optimization

A binary solvent system is rarely sufficient for clean separation of amines and acids. We employ a ternary modifier system .

Solvent SystemComposition (v/v)Target ApplicationMechanism
System A (Standard) Hexane : EtOAc (70:30)General BenzamidesBalanced polarity for neutral amides.
System B (Polar) DCM : MeOH (95:5)Polar/Complex AmidesSolubilizes highly polar products; prevents precipitation at origin.
System C (Anti-Tail) Hexane : EtOAc : TEA (70:30:1)Basic AminesTriethylamine (TEA) neutralizes silica acidity, preventing amine streaking.
System D (Acidic) Hexane : EtOAc : AcOH (60:40:1)Acidic ByproductsAcetic Acid (AcOH) suppresses ionization of benzoic acid, sharpening the spot.

Expert Insight: For most benzamide syntheses, System A is the starting point. If the amine SM streaks, switch to System C . If the benzoic acid byproduct co-elutes with the product, use System D to push the acid to a higher


 (by suppressing ionization) or lower (by increasing polarity, though acid usually moves faster in acidic systems due to protonation).

Visualization Strategy

Relying solely on UV is a common failure mode. A "Ghost Spot" (invisible in UV) can be a non-aromatic impurity.

  • Primary: UV 254 nm . Detects the benzoyl core.[2]

  • Secondary (Specific): Ninhydrin Stain .

    • Target: Unreacted Amines (SM2).

    • Action: Turns primary amines red/purple upon heating. Amides do not react.

  • Tertiary (Byproduct): Bromocresol Green .

    • Target: Benzoic Acid.[2][3][4]

    • Action: Acids turn the blue plate yellow immediately.

Experimental Protocol

Step 1: Sample Preparation (The "Mini-Workup")

Direct spotting of reaction mixtures containing DMF, Pyridine, or high salt concentrations leads to poor resolution.

  • Take a 20

    
    L aliquot of the reaction mixture.
    
  • Dispense into a small vial containing 500

    
    L EtOAc and 200 
    
    
    
    L 1M HCl (aq).
  • Shake vigorously.[2] Allow layers to separate.[2][5][6]

  • Spot the top organic layer.

    • Why? The HCl wash removes the unreacted amine (into aqueous) and pyridine/base, leaving the Amide and Benzoic Acid in the organic layer. This simplifies the TLC.

    • Alternative: If tracking amine consumption is critical, skip the HCl wash and dilute only with MeOH.

Step 2: The "Three-Lane" Co-Spot

Never run a reaction spot in isolation. Variations in plate thickness and solvent front curvature can mislead


 interpretation.
  • Lane 1: Starting Material (Limiting Reagent, usually the Amine or Acid Chloride).

  • Lane 2: Co-Spot (Spot SM over the Reaction Mixture).

  • Lane 3: Reaction Mixture (RM).

Step 3: Development & Analysis[4]
  • Elute until the solvent front is ~1 cm from the top.

  • Mark the solvent front immediately with a pencil.[7]

  • Dry the plate (air dry or gentle heat gun).

  • Visualize under UV 254 nm.[4] Circle spots.

  • Apply stain if necessary (Ninhydrin for amines).

Data Visualization & Logic Flow

Workflow Diagram

The following diagram illustrates the decision logic for reaction monitoring.

Benzamide_Monitoring_Workflow Start Start Monitoring (t = 30 min) Sample Aliquot Reaction Mixture Start->Sample MiniWorkup Mini-Workup: Partition EtOAc / 1M HCl Sample->MiniWorkup Remove salts/base Spotting Spot TLC Plate (SM | Co-Spot | RM) MiniWorkup->Spotting Elution Elute in Hex/EtOAc (7:3) Spotting->Elution Visualize Visualize (UV 254nm) Elution->Visualize Decision Is SM spot visible in RM lane? Visualize->Decision Complete Reaction Complete Proceed to Bulk Workup Decision->Complete No Incomplete Reaction Incomplete Check Reagents/Temp Decision->Incomplete Yes

Figure 1: Decision tree for kinetic monitoring of benzamide synthesis.

Idealized TLC Plate

This diagram represents a typical separation profile.[8]

TLC_Plate_Simulation cluster_plate TLC Plate: Hexane/EtOAc (7:3) Lane1 Origin (0.0) Amine (0.2) Front (1.0) Lane2 Origin Amine Product (0.5) Benzoic Acid (0.1) Front Lane3 Origin Product (0.5) Benzoic Acid (0.1) Front

Figure 2: Conceptual representation of TLC separation. Note: Benzoic acid often stays near the baseline in neutral solvents or moves slightly; Amine


 is lower than amide due to H-bonding.

Data Analysis & Interpretation

Calculating Retention Factor ( )


Standard Values (Hexane:EtOAc 7:3)
CompoundApprox

Visualization Characteristics
Benzoic Acid 0.05 - 0.15UV active. Tails heavily without AcOH. Yellow in Bromocresol Green.
Primary Amine 0.20 - 0.35UV active (if aromatic). Red in Ninhydrin. Often streaks.
Benzamide (Product) 0.40 - 0.60Strong UV absorption. Dark, compact spot.
Benzoyl Chloride N/AHydrolyzes to Benzoic Acid on plate.
Troubleshooting Guide
  • Problem: Streaking/Tailing of the Product.

    • Cause: The amide may have a basic nitrogen (e.g., piperazine derivative) interacting with silanols.

    • Solution: Add 1% Triethylamine (TEA) to the mobile phase.

  • Problem: Co-elution of Product and Impurity.

    • Cause: Similar polarity.[1][9]

    • Solution: Change solvent selectivity. Switch from Hexane/EtOAc to Toluene/Acetone (8:2) or DCM/MeOH.[1]

  • Problem: Dark Spot at Solvent Front.

    • Cause: Non-polar impurities (grease, bis-acylated byproducts).

    • Solution: Ignore if isolating polar product, or run a 100% Hexane flush to identify.

References

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Department of Chemistry. Retrieved February 27, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).[4][5][8][10][11][12][13] Organic Chemistry Undergraduate Courses. Retrieved February 27, 2026, from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Not Voodoo. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with N-Ethyl-3-fluoro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Optimization & Troubleshooting Guide

Physicochemical Profile & Solubility Logic

To troubleshoot effectively, you must understand why this molecule behaves the way it does. N-Ethyl-3-fluoro-5-hydroxybenzamide is a "molecular chameleon"—its solubility is drastically governed by pH and solvent dielectric constants due to the interplay between the lipophilic fluorine and the ionizable phenolic hydroxyl.

PropertyEstimated ValueTechnical Implication
LogP ~1.5 – 2.0Moderately lipophilic. Freely soluble in organic solvents; poor in water.
pKa (Phenol) ~8.8 – 9.2Critical: The 3-fluoro group lowers the phenol pKa (vs. phenol ~10).[1] However, at physiological pH (7.4), the molecule remains >95% neutral (protonated), leading to precipitation in aqueous buffers.
H-Bond Donors 2 (Amide NH, Phenol OH)High crystal lattice energy. Requires polar aprotic solvents (DMSO, DMF) to disrupt intermolecular H-bonding.

Troubleshooting Guides (Q&A Format)

Module A: Stock Solution Preparation (The "It won't dissolve" Phase)[1]

Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it floats or forms clumps. Is the batch defective? Diagnosis: No, this is expected behavior for this chemotype.[1] Technical Explanation: The compound has high crystal lattice energy and low aqueous solubility in its neutral form. Adding water directly creates a "hydrophobic shield" around the particles, preventing wetting. The Fix:

  • Dissolve in 100% DMSO first. Prepare a high-concentration stock (e.g., 10–50 mM). The dielectric constant of DMSO (

    
    ) disrupts the crystal lattice.
    
  • Dilute slowly. Add the aqueous buffer to the DMSO stock (or vice versa) with rapid vortexing to avoid "kinetic precipitation."

Q2: My DMSO stock solution precipitated after freezing at -20°C. Can I heat it? Diagnosis: This is likely due to water uptake (hygroscopicity) or nucleation.[1] Technical Explanation: DMSO is highly hygroscopic.[1] If the vial was not sealed tightly, it absorbed atmospheric water. Upon freezing, water crystallizes first, effectively increasing the concentration of the compound in the remaining liquid DMSO until it crashes out ("salting out" effect). The Fix:

  • Thawing: Sonicate in a water bath at 37°C–40°C for 5–10 minutes. The compound is thermally stable up to >100°C.

  • Prevention: Store in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[2]

Module B: Aqueous Dilution & Biological Assays

Q3: When I dilute my 10 mM DMSO stock into cell culture media (1:1000), I see a fine precipitate under the microscope. Diagnosis: "Kinetic Solubility Limit" exceeded. Technical Explanation: While the theoretical solubility might be sufficient, the rapid change in solvent environment (DMSO


 Water) causes a localized supersaturation spike. The 3-fluoro substituent increases lipophilicity compared to a standard hydroxybenzamide, making it prone to crashing out before it can equilibrate.
The Fix: 
  • Intermediate Dilution: Perform a serial dilution in DMSO first, then transfer to media.

  • Solubility Enhancer: Pre-warm the media to 37°C.

  • Critical Protocol: If precipitation persists, verify the final concentration. For this scaffold, aqueous solubility limits are often <50 µM in neutral media.

Q4: Can I adjust the pH to improve solubility? Diagnosis: Yes, but with biological caveats. Technical Explanation: The 5-hydroxyl group is the solubility "switch."[1]

  • pH < 8.0: Molecule is neutral (Low solubility).[3]

  • pH > 9.5: Molecule is deprotonated (Phenolate anion). Solubility increases by orders of magnitude. The Fix:

  • For Chemical Assays: Adjust buffer to pH 9.0–10.0 using NaOH if the assay tolerates it.

  • For Biological Assays: You cannot use pH 10. Instead, use a solubilizing excipient (see Module C).

Module C: In Vivo Formulation

Q5: We need to dose 10 mg/kg IP/IV in mice. Standard saline failed. What is the recommended vehicle? Diagnosis: Saline is too polar. You need a co-solvent or complexing agent. Technical Explanation: Simple co-solvents (PEG/Ethanol) might cause pain or precipitation upon injection.[1] Cyclodextrins are preferred because the hydrophobic fluorophenyl ring fits inside the cyclodextrin cavity, shielding it from water while the outer shell remains soluble. The Protocol (Self-Validating):

  • Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Method: Add compound to the HP-β-CD solution. Sonicate for 20 mins.

  • Check: Solution should be crystal clear. If hazy, add 1-2 molar equivalents of NaOH to assist initial dissolution, then back-titrate to pH 7.4 with HCl. The cyclodextrin will keep it in solution even after neutralization.

Decision Matrix: Troubleshooting Workflow

The following diagram illustrates the logical pathway for resolving solubility issues based on your specific application.

Solubility_Troubleshooting Start Start: Solubility Issue Solvent Is the solvent Aqueous or Organic? Start->Solvent Organic Organic (DMSO/EtOH) Solvent->Organic Stock Prep Aqueous Aqueous (Buffer/Media) Solvent->Aqueous Dilution CheckWater Check DMSO Water Content (Hygroscopic?) Organic->CheckWater CheckPH Check pH vs pKa (~9.0) Aqueous->CheckPH Sonicate Sonicate @ 40°C Use Anhydrous DMSO CheckWater->Sonicate Precipitate Found IsBio Is this a Biological Assay? CheckPH->IsBio YesBio Yes (Cells/Animals) IsBio->YesBio NoBio No (Chemical Assay) IsBio->NoBio Formulate Use Excipients: 20% HP-β-CD or 10% DMSO + 40% PEG400 YesBio->Formulate AdjustPH Adjust pH to > 9.5 (Deprotonate Phenol) NoBio->AdjustPH

Caption: Decision tree for troubleshooting this compound solubility based on solvent system and assay constraints.

Solvent Compatibility Table

Use this table to select the correct solvent system for your concentration requirements.

Solvent SystemSolubility RatingMax Conc. (Est.)[4][5][6]Application Notes
DMSO (Anhydrous) Excellent > 50 mMIdeal for stock solutions.[1] Hygroscopic—keep sealed.[7]
Ethanol (100%) Good ~ 10–20 mMGood alternative to DMSO, but evaporates faster.
PBS (pH 7.4) Poor < 100 µMLikely to precipitate at high concentrations.
PBS (pH 10.0) High > 5 mMDeprotonation of phenol drives solubility.
20% HP-β-CD Excellent ~ 5–10 mg/mLGold standard for in vivo (IV/IP) dosing.[1]
PEG400 / Water (50:50) Moderate ~ 1–5 mg/mLViscous. Good for IP, but check tolerability.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa-dependent solubility profiling).

  • PubChem. (n.d.). Compound Summary: N-ethyl-2,5-difluoro-N-(3-hydroxypropyl)benzamide (Structural Analog Data). National Library of Medicine. (Used for structural property inference).

  • MilliporeSigma. (2025). *Troubleshooting Compound Precipitation in Cell Culture

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Ethyl Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Bond Formation. Synthesizing N-ethyl benzamides from sterically hindered benzoic acids (e.g., ortho-substituted derivatives) is a notorious bottleneck in drug development and organic synthesis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome low yields and stalled reactions.

Section 1: Core Principles & Diagnostic FAQs

Q: Why does steric hindrance specifically stall N-ethyl benzamide formation, and how do I diagnose it? A: Amidation requires the nucleophilic nitrogen of ethylamine to attack the electrophilic carbonyl carbon of the benzoic acid, forming a tetrahedral intermediate. Ortho-substituents physically obstruct the Bürgi-Dunitz trajectory (the optimal angle of nucleophilic attack). This steric bulk raises the activation energy, causing the reaction to stall. You can diagnose this specific failure mode if your reaction yields <20% product despite prolonged reaction times using standard carbodiimides (like EDC/HOAt) or if unreacted starting material persists on TLC 1[1].

Q: My standard HATU coupling failed. Which coupling reagents are best suited for ortho-substituted benzoic acids? A: While HATU is a strong default, it often struggles with extreme steric bulk and carries an explosion risk due to its benzotriazole moiety 2[2]. We highly recommend switching to COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is a third-generation uronium salt based on an Oxyma leaving group. It exhibits superior coupling efficiency for sterically hindered substrates, minimizes epimerization, and generates water-soluble byproducts that simplify downstream purification 3[3]. Alternatively, for non-sensitive substrates, bypassing coupling reagents entirely to form an acid chloride intermediate is the most definitive solution .

Section 2: Decision Matrix & Troubleshooting Workflow

Use the following logical workflow to determine the best synthetic route for your specific sterically hindered benzoic acid derivative.

AmidationWorkflow A Sterically Hindered Benzoic Acid B Acid/Base Sensitive? A->B C Acid Chloride Method (SOCl2 / DMF) B->C No D Uronium Reagents (COMU / DIPEA) B->D Yes E Add Ethylamine C->E D->E F N-Ethyl Benzamide E->F

Workflow for selecting the optimal amidation strategy for sterically hindered benzoic acids.

Section 3: Quantitative Comparison of Coupling Strategies

When selecting an amidation strategy, balance reactivity against substrate sensitivity and safety.

Coupling StrategyPrimary ReagentsRelative Efficiency (Hindered)Byproduct RemovalSafety Profile
Acid Chloride SOCl₂ / DMF cat.Very HighEvaporation / WashCorrosive / Toxic gas
Third-Gen Uronium COMU / DIPEAHighWater-solubleHigh (Non-explosive)
Benzotriazole HATU / DIPEAModerateOrganic washExplosion risk
Carbodiimide EDC / HOAtLowWater-solubleHigh

Section 4: Validated Experimental Protocols

Protocol A: The "Sledgehammer" Approach (In Situ Acid Chloride Generation)

Causality: Converting the carboxylic acid to an acid chloride drastically increases the electrophilicity of the carbonyl carbon. This heightened reactivity easily overcomes the steric barrier that blocks ethylamine attack, forcing the reaction forward.

Methodology:

  • Activation: Suspend the sterically hindered benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq) to act as a forminium catalyst 4[4].

  • Chlorination: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. Reflux the mixture (80 °C if using toluene) for 1.5 - 2 hours 5[5].

    • Self-Validation: The reaction is complete when gas evolution (SO₂ and HCl) ceases and the suspension becomes a clear solution.

  • Concentration: Evaporate excess SOCl₂ and solvent in vacuo to yield the crude benzoyl chloride. Crucial Step: Do not skip evaporation, as residual SOCl₂ will aggressively react with ethylamine to form unwanted sulfonamides.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0-5 °C in an ice bath. Slowly add ethylamine (1.5 eq) and a base such as triethylamine or K₂CO₃ (2.0 - 2.5 eq) . Stir at room temperature for 2 hours.

  • Workup: Quench with 1M HCl, extract with organic solvent, wash with NaHCO₃ and brine, and dry over MgSO₄ .

Protocol B: The "Gentle" Approach (COMU-Mediated Amidation)

Causality: COMU forms a highly reactive Oxyma ester intermediate. The morpholino group in COMU enhances solubility and reactivity, allowing the reaction to proceed under mild conditions without the harsh acidity of SOCl₂, making it ideal for acid-sensitive substrates.

Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the sterically hindered carboxylic acid (1.0 eq) and COMU (1.0 - 1.2 eq) in anhydrous DMF 3[3].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 5-10 minutes.

    • Self-Validation: A slight color change often indicates the successful formation of the active Oxyma ester 2[2].

  • Coupling: Add ethylamine (1.2 eq). Stir the reaction at room temperature for 1-2 hours. For extremely hindered substrates, a double coupling or slight heating (40 °C) may be required 1[1].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). The morpholine-based byproducts of COMU are highly water-soluble and will be efficiently removed during this aqueous wash 3[3].

References

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, ChemRxiv, [Link]

  • Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides with Carbon Monoxide, The Royal Society of Chemistry, [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities, VAST JOURNALS SYSTEM,[Link]

  • Srinivasachary et al., IJPSR, 2019; Vol. 10(10): 4613-4635, IJPSR, [Link]

Sources

Technical Support Center: N-Ethyl-3-fluoro-5-hydroxybenzamide Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Hygroscopic Properties & Environmental Stability

Ticket ID: #NE3F5H-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Executive Summary

N-Ethyl-3-fluoro-5-hydroxybenzamide presents a specific challenge in handling due to the dual hydrogen-bonding capability of its phenolic hydroxyl group (C-5 position) and the secondary amide motif . While the fluorine atom provides some lipophilicity, the molecule remains prone to moisture uptake (hygroscopicity). This can lead to deliquescence, hydrolysis of the amide bond, or oxidative degradation of the phenol.

This guide provides a self-validating workflow to manage these risks during synthesis, storage, and formulation.

Module 1: Immediate Handling & Storage (The "First Aid" Kit)

User Issue: "The powder becomes sticky or turns into a gum during weighing."

Root Cause Analysis

The phenolic proton is a strong Hydrogen Bond Donor (HBD). Atmospheric water acts as a Hydrogen Bond Acceptor (HBA). When exposed to relative humidity (RH) >40-50%, the surface energy of the crystal lattice is overcome by water adsorption, leading to capillary condensation and eventual deliquescence (dissolving in its own absorbed water).

Troubleshooting Protocol: The "Dry Chain" Workflow
StepActionTechnical Rationale
1. Environment Do not weigh on an open bench. Use a Glove Box (N₂ or Ar atm) or a Glove Bag with RH <10%.Eliminates the source of moisture (H₂O vapor).
2. Equilibration Allow the container to reach room temp before opening.Prevents condensation on cold solid surfaces (dew point management).
3. Tools Use PTFE-coated spatulas and an Ionizing Gun (Anti-static).Hygroscopic powders often carry static charge; static attracts dust/moisture and causes scattering.
4. Storage Double-bag in Mylar/LDPE with Molecular Sieves (4Å) or P₂O₅ sachets.Silica gel is often too weak for highly hygroscopic phenols at low RH.
Visual Workflow: The "Dry Chain"

DryChain Start Remove from Cold Storage Equilibrate Equilibrate to RT (Sealed, 2-4 hrs) Start->Equilibrate Prevent Condensation Transfer Transfer to Glove Box (RH < 10%) Equilibrate->Transfer Open Open Container Transfer->Open Weigh Weigh Aliquot Open->Weigh Reseal Reseal under Inert Gas (Argon/N2) Weigh->Reseal Immediate Reseal->Start Return to Storage

Figure 1: Critical handling path to prevent initial moisture uptake during experimental setup.

Module 2: Analytical Validation (Measuring the Problem)

User Issue: "My NMR peaks are shifting," or "I can't get a consistent weight for stoichiometry."

FAQ: Analytical Troubleshooting

Q1: Why does the proton NMR spectrum show broad peaks or shifting chemical shifts?

  • A: Rapid proton exchange between the phenolic -OH, the amide -NH, and absorbed H₂O causes peak broadening.

  • Fix:

    • Use DMSO-d₆ as the solvent (it breaks water aggregates).

    • Add activated 4Å molecular sieves directly into the NMR tube 1 hour before acquisition.

    • Advanced: Add a drop of D₂O to deliberately exchange all labile protons if you only need to confirm the carbon backbone.

Q2: How do I accurately measure water content? Standard Karl Fischer (KF) is drifting.

  • A: Phenols can be susceptible to oxidation by the iodine in standard KF reagents, or the pH might be too acidic.

  • Protocol:

    • Method: Volumetric KF (for >1% water) or Coulometric (for <1%).

    • Solvent System: Use a Methanol : Formamide (2:1) mix. Formamide improves solubility of amides and buffers the pH.

    • Reagent: Use "Composite 5K" or equivalent aldehyde/ketone-free reagents if oxidation is suspected (though less likely for simple hydroxybenzamides).

Data Table: Selecting the Right Water Quantification Method
Water ContentRecommended MethodCritical Parameter
> 1.0% TGA (Thermogravimetric Analysis)Look for weight loss < 100°C. Ensure no solvent peaks overlap (verify with DSC).
0.1% - 1.0% Volumetric Karl FischerUse Formamide co-solvent to ensure complete dissolution.
< 0.1% Coulometric Karl FischerRequires diaphragm cell to prevent phenol oxidation at the anode.

Module 3: Drying & Purification (The Fix)

User Issue: "I synthesized it, but I can't dry it completely. It melts or decomposes."

Strategic Protocol: Drying the this compound

You cannot simply heat this compound aggressively due to the potential for amide hydrolysis or decarboxylation (if unreacted acid remains) or oxidation of the phenol.

Step 1: Determine Thermal Ceiling (DSC) Before putting the batch in the oven, run a Differential Scanning Calorimetry (DSC) scan (ramp 10°C/min).

  • Identify: Melting Point (

    
    ) and Onset of Degradation (
    
    
    
    ).
  • Rule: Set drying temperature (

    
    ) at 
    
    
    
    .

Step 2: The Vacuum Protocol

  • Equipment: Vacuum oven with a cold trap.

  • Desiccant: Place a tray of Phosphorus Pentoxide (P₂O₅) in the bottom of the oven (do not let it touch the product). P₂O₅ is chemically aggressive and will strip water faster than the compound can re-absorb it.

  • Cycle:

    • Pull Vacuum (< 10 mbar).

    • Purge with dry Nitrogen.

    • Repeat x3.

    • Hold vacuum at

      
       (assuming 
      
      
      
      ) for 24 hours.
Visual Workflow: Drying Loop

DryingLoop cluster_0 Drying Cycle Check Check Residual Solvent (NMR/GC) Pass Release Batch Check->Pass < Limit Fail Solvent/Water Remains Check->Fail > Limit Vac Apply Vacuum (<10 mbar) Fail->Vac Repeat Cycle Heat Heat to (Tm - 20°C) Vac->Heat Trap P2O5 Trap Active Heat->Trap Trap->Check After 24h

Figure 2: Iterative drying process to ensure solvent removal without thermal degradation.

Module 4: Formulation & Solid State Engineering (Long Term Solution)

User Issue: "We need to formulate this for animal studies, but it clumps in the hopper."

Scientific Insight: Crystal Engineering

The hygroscopicity is intrinsic to the crystal lattice packing. If the -OH groups are exposed on the crystal surface, they will grab water.

Option A: Co-Crystallization (Non-Covalent)

  • Strategy: Block the phenolic -OH and Amide -NH by forming a co-crystal with a "co-former" that has complementary H-bonding sites.

  • Candidates: Proline, Nicotinamide, or Saccharin.

  • Mechanism: The co-former binds to the hygroscopic sites of your API (Active Pharmaceutical Ingredient), leaving a hydrophobic shell exposed to the air.

Option B: Hydrophobic Excipients (Physical Shielding) If you cannot alter the crystal form, use Colloidal Silicon Dioxide (Aerosil 200) during blending.

  • Ratio: 0.5% - 1.0% w/w.

  • Action: The silica nanoparticles coat the larger benzamide crystals, acting as "ball bearings" for flow and a moisture scavenger.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <921> Water Determination. USP-NF. Link

  • Newman, A. (2015). Solid-State Analysis of Pharmaceuticals. ScienceDirect. Link

  • Airaksinen, S., et al. (2005).[1] "Role of Water in the Physical Stability of Solid Dosage Formulations". Journal of Pharmaceutical Sciences, 94(10), 2147–2165.[1] Link

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Technical Support Center: Scale-Up Production of N-Ethyl-3-fluoro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of N-Ethyl-3-fluoro-5-hydroxybenzamide (CAS: 1881320-67-7)[1] from discovery-scale to multi-kilogram production.

Scaling up amidation reactions involving unprotected phenolic hydroxyl groups presents unique chemoselectivity and purification challenges. This document provides a validated, self-correcting methodology, quantitative reagent comparisons, and targeted troubleshooting to ensure high-yielding, scalable operations.

Process Chemistry Overview & Mechanistic Rationale

In early-stage discovery, the amidation of 3-fluoro-5-hydroxybenzoic acid is often achieved using standard coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) in a DCM/DMF solvent mixture[2]. While acceptable for milligram-scale synthesis, this route is fundamentally flawed for process scale-up. DCC generates stoichiometric amounts of insoluble dicyclohexylurea (DCU), which traps the product and requires labor-intensive chromatographic purification.

For kilogram-scale production, we recommend 1,1'-Carbonyldiimidazole (CDI) as the activating agent[3]. CDI generates water-soluble imidazole and carbon dioxide as its only byproducts. This allows for a seamless aqueous workup, entirely eliminating the need for column chromatography and drastically reducing the Process Mass Intensity (PMI).

Validated Scale-Up Methodology (Self-Validating Protocol)

The following protocol is designed as a self-validating system. Each step includes physical or analytical checkpoints to guarantee process integrity before proceeding.

Step 1: Carboxylic Acid Activation
  • Action: Charge a dry, nitrogen-purged reactor with 3-fluoro-5-hydroxybenzoic acid (1.0 eq) and anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes). Cool the mixture to 10 °C. Add CDI (1.1 eq) in four equal portions over 1 hour.

  • Self-Validation: Monitor the reaction for continuous

    
     gas evolution. The activation is complete when gas evolution ceases entirely and the suspension transitions into a clear solution. Confirm via HPLC (<1% starting acid remaining).
    
  • Causality: Portion-wise addition controls the rate of

    
     evolution, preventing reactor over-pressurization. 2-MeTHF is chosen over DMF because it offers superior phase separation during the subsequent aqueous workup and is environmentally benign[3].
    
Step 2: Amidation
  • Action: Cool the activated acylimidazole intermediate to 0 °C. Introduce Ethylamine (2.0 M solution in THF, 1.2 eq) via subsurface dosing over 1.5 hours. Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Self-Validation: The reaction is highly exothermic. A stable temperature profile indicates controlled kinetics. Complete conversion is validated by HPLC showing the complete disappearance of the acylimidazole intermediate.

  • Causality: Subsurface dosing prevents the highly volatile ethylamine (bp 16 °C) from escaping into the reactor headspace, ensuring accurate stoichiometry and preventing unreacted intermediate from lingering.

Step 3: Quench & Phase Separation
  • Action: Quench the reaction by adding 1 M aqueous HCl (5 volumes) while maintaining the temperature below 15 °C. Stir vigorously for 15 minutes, then allow the biphasic mixture to settle.

  • Self-Validation: Check the pH of the aqueous layer; it must be between 2 and 3.

  • Causality: The acidic quench protonates the imidazole byproduct (pKa ~7.0) and any unreacted ethylamine, driving them entirely into the aqueous phase and leaving the highly pure product in the organic phase[3].

Step 4: Isolation via Crystallization
  • Action: Separate the organic layer and perform a constant-volume solvent swap from 2-MeTHF to Heptane under reduced pressure at 40 °C. Cool the mixture to 5 °C, filter the resulting slurry, and dry the off-white solid under vacuum.

  • Self-Validation: The formation of a freely flowable, crystalline slurry confirms successful solvent exchange and product purity.

Process Workflow Visualization

G A 3-Fluoro-5-hydroxybenzoic acid + 2-MeTHF B CDI Addition (Activation) A->B C CO2 Evolution Monitor (In-process control) B->C D Ethylamine Addition (Amidation) C->D E Aqueous Workup (Remove Imidazole) D->E F Crystallization (Product Isolation) E->F

Process workflow for CDI-mediated scale-up of this compound.

Reagent Selection Data

The selection of the coupling reagent dictates the scalability of the entire process. The table below summarizes the quantitative and qualitative metrics used to select CDI for this specific synthesis.

Table 1: Quantitative Comparison of Amidation Reagents for Scale-Up

Coupling ReagentProcess Mass Intensity (PMI) ImpactByproduct ProfileCost at ScaleSuitability for Unprotected Phenols
DCC High (Requires extensive solvent for washing)Insoluble Dicyclohexylurea (DCU)LowPoor (DCU traps product)
EDC/HOBt Very High (Requires multiple aqueous washes)Water-soluble ureaHighModerate
CDI Low (Efficient aqueous removal)Water-soluble Imidazole +

gas
LowHigh (Recommended)
TMOS Very Low (Direct amidation)Methanol + SilicaModeratePoor (Risk of phenol silylation)

Troubleshooting & FAQs

Q1: During the activation step, I am observing incomplete conversion of 3-fluoro-5-hydroxybenzoic acid. What is the root cause? A: This is almost always caused by moisture in the solvent hydrolyzing the CDI or the activated acylimidazole intermediate back to the starting acid. Causality: Water reacts rapidly with CDI to form imidazole and


, consuming the reagent before it can activate your carboxylic acid.
Resolution: Ensure the water content of the 2-MeTHF is <0.05% via Karl Fischer titration prior to CDI addition. If incomplete conversion is observed after gas evolution stops, add an additional 0.1–0.2 eq of CDI.

Q2: We are detecting a significant "dimer" impurity (an ester-amide depside) in our HPLC trace. How do we suppress this? A: The unprotected 5-hydroxyl group on the benzene ring can act as a competing nucleophile, attacking the activated acylimidazole of another molecule to form an ester linkage. Causality: While the aliphatic ethylamine is a much stronger nucleophile than the aromatic phenol, O-acylation becomes competitive if the local concentration of ethylamine is too low or if the temperature is allowed to spike. Resolution: Strictly maintain the reaction temperature at 0–5 °C during amine addition. Ensure rapid, subsurface dosing of the ethylamine to favor the kinetically faster N-acylation over the thermodynamically driven O-acylation.

Q3: Can we use direct amidation with Tetramethyl Orthosilicate (TMOS) to bypass the use of coupling agents entirely? A: While TMOS has been successfully reported as a highly efficient, green reagent for the direct amidation of benzoic acids[4], it is not recommended for this specific substrate. Causality: TMOS operates via the formation of a silyl ester intermediate. When applied to substrates with unprotected phenolic hydroxyl groups, competitive silylation of the phenol occurs, leading to complex reaction mixtures and poor yields. CDI remains the most predictable and scalable choice[3].

Q4: Why do we use 2-MeTHF instead of the traditional DCM/DMF mixture reported in discovery-scale patents? A: Discovery-scale routes for similar fluorinated benzamides often rely on DCC in DCM/DMF mixtures[2]. However, this is fundamentally unscalable. Causality: DCM is highly restricted due to environmental and toxicity concerns, and DMF is notoriously difficult to remove during drying. 2-MeTHF is a green solvent derived from renewable resources, offers superior solubility for the acylimidazole intermediate, and provides excellent phase separation during the acidic aqueous quench[3].

References

1.[3] Title: Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: 2.[1] Title: this compound 95% - Almanac Life Science Source: Almanac Life Science URL: 3.[4] Title: Tetramethyl Orthosilicate (TMOS) as a Reagent for Direct Amidation of Carboxylic Acids Source: Organic Letters (ACS Publications) URL: 4.[2] Title: US9034884B2 - Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors Source: Google Patents URL:

Sources

Technical Support Center: N-Ethyl-3-fluoro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Stability & Degradation Profiling

Ticket ID: STAB-EFHB-001 Status: Open for Research Use Support Level: Senior Application Scientist[1]

Introduction: The Chemical Context

Welcome to the technical support hub for N-Ethyl-3-fluoro-5-hydroxybenzamide . As a researcher working with this scaffold, you are likely utilizing it as a fragment in medicinal chemistry or a ligand in protein-binding assays.[1]

This molecule presents a "push-pull" stability challenge:

  • The Amide Core: Generally stable but susceptible to hydrolysis at pH extremes.[1]

  • The Phenol Moiety: Provides pH-dependent solubility but introduces oxidation risks at high pH.[1]

  • The Fluorine Substituent: An electron-withdrawing group (EWG) that alters the pKa of the phenol, shifting the stability window compared to non-fluorinated analogs.[1]

This guide provides the troubleshooting logic required to maintain molecular integrity during your experiments.

Module 1: Physicochemical Stability Profile

Ionization & Solubility (The "Why")

Understanding the protonation state is critical for preventing precipitation and predicting reactivity.[1]

Functional GroupApprox. pKaBehavior at pH 7.4Impact on Stability
Phenol (-OH) 8.8 – 9.2 (Predicted)Mostly Neutral (~98%)The 3-Fluoro group (EWG) lowers the pKa of the phenol (normally ~10), making it slightly more acidic. At pH > 9, it exists as a Phenolate anion , increasing water solubility but also oxidation risk.[1]
Amide (-CONH-) > 15 (Neutral)NeutralThe amide is non-basic.[1] It will not protonate unless pH < 1.[1]0.
The Stability Matrix

Use this reference table to select buffers for your experiments.[1]

pH RangeStability StatusDominant RiskRecommendation
pH < 2.0 Low Acid Hydrolysis Avoid prolonged storage.[1] Analyze immediately.
pH 2.0 – 6.0 High PrecipitationOptimal stability window.[1] Ensure concentration is below solubility limit (neutral form is less soluble).[1]
pH 6.0 – 8.0 High NoneRecommended region for biological assays.[1]
pH > 9.0 Moderate Oxidation The phenolate ion is electron-rich and prone to oxidative coupling (turning pink/brown) if exposed to air.[1]
pH > 12.0 Low Base Hydrolysis Rapid cleavage of the amide bond to carboxylate and ethylamine.[1]

Module 2: Degradation Pathways (Visualized)

The following diagram illustrates the two primary degradation routes you must monitor: Hydrolysis (pH-driven) and Oxidation (pH/Air-driven).[1]

DegradationPathways Fig 1: Primary degradation pathways dependent on pH and oxidative stress. Parent Parent Compound (this compound) AcidHydrolysis Acid Hydrolysis Products (3-Fluoro-5-hydroxybenzoic acid + Ethylamine) Parent->AcidHydrolysis pH < 2 (H+ catalyzed) BaseHydrolysis Base Hydrolysis Products (Benzoate anion + Ethylamine) Parent->BaseHydrolysis pH > 12 (OH- attack) Oxidation Oxidative Degradation (Quinones / Dimers) Parent->Oxidation pH > 9 + O2 (Phenolate oxidation)

[1]

Module 3: Troubleshooting Guide (Q&A)

Ticket #101: "My sample turned pink after sitting in carbonate buffer (pH 10) overnight."
  • Diagnosis: Oxidative Degradation.[1]

  • Root Cause: At pH 10, the phenol is largely deprotonated to the phenolate anion .[1] This species is electron-rich and highly susceptible to oxidation by dissolved oxygen, forming quinoid species or coupled dimers (often colored).[1]

  • Solution:

    • Lower the pH: Work at pH 7.4 or 8.0 if possible.

    • Degas Buffers: If high pH is required, sparge buffers with Argon or Nitrogen.[1]

    • Add Antioxidants: Add 0.1% Ascorbic Acid or EDTA (to chelate metal ions that catalyze oxidation) to the buffer.[1]

Ticket #102: "I see a new peak at RRT 0.45 on my HPLC after acid treatment."
  • Diagnosis: Amide Hydrolysis.[1][2][3]

  • Root Cause: Strong acids protonate the amide carbonyl oxygen, making the carbon highly electrophilic.[1] Water attacks this carbon, cleaving the bond.[1]

  • Verification: The new peak corresponds to 3-fluoro-5-hydroxybenzoic acid .[1] This peak will likely be more polar (elute earlier) than the parent amide in Reverse Phase chromatography.[1]

  • Solution: Avoid using 1M HCl for pH adjustment.[1] Use milder acids (Acetic acid, Phosphoric acid) and keep temperature < 25°C.[1]

Ticket #103: "The compound precipitated when I moved from DMSO stock to PBS (pH 7.4)."
  • Diagnosis: Solubility Limit Breach (Kinetic Solubility).

  • Root Cause: The molecule is neutral at pH 7.[1]4. While the phenol and amide provide some polarity, the aromatic core and ethyl group are hydrophobic.[1]

  • Solution:

    • Check Final % DMSO: Ensure your final assay contains at least 0.5% - 1.0% DMSO to aid solubility.[1]

    • Solubility Protocol: Predilute the DMSO stock into a "buffer intermediate" rather than shooting directly into the well, or use a co-solvent like PEG400.[1]

Module 4: Standard Operating Procedure (SOP)

Protocol: Forced Degradation Profiling

Use this workflow to empirically validate the stability of your specific batch.[1]

Reagents Required:

  • 0.1 M HCl[1]

  • 0.1 M NaOH[1]

  • 3% Hydrogen Peroxide (

    
    )[1]
    
  • HPLC-Grade Acetonitrile/Water[1]

Workflow Diagram:

StabilityWorkflow Fig 2: Forced Degradation Workflow for this compound cluster_conditions Stress Conditions (Incubate 24h @ RT) Start Start: 1 mM Stock in DMSO Acid Acid Stress (0.1 M HCl) Start->Acid Base Base Stress (0.1 M NaOH) Start->Base Oxid Oxidative Stress (3% H2O2) Start->Oxid Ctrl Control (PBS pH 7.4) Start->Ctrl Quench Quench/Neutralize (pH to 7.0) Acid->Quench Base->Quench Oxid->Quench Add Reductant Analysis UPLC-MS Analysis (Monitor Parent Loss) Ctrl->Analysis Quench->Analysis

Step-by-Step Instructions:
  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Acid Stress: Dilute stock to 100 µM in 0.1 M HCl . Incubate at room temperature for 24 hours.

    • Target: < 10% degradation.[1] If > 10%, compound is acid-labile.[1]

  • Base Stress: Dilute stock to 100 µM in 0.1 M NaOH . Incubate at room temperature for 4 hours (shorter time due to oxidation risk).

    • Note: If solution turns pink immediately, oxidative instability is confirmed.[1]

  • Oxidative Stress: Dilute stock to 100 µM in 3%

    
     .
    
  • Analysis: Inject 5 µL onto a C18 column (e.g., Waters BEH C18).

    • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

    • Detection: UV at 254 nm (Benzamide absorption) and 280 nm (Phenol absorption).[1]

References

  • IUPAC. (2024).[1] Manual of Symbols and Terminology for Physicochemical Quantities and Units.[1] International Union of Pure and Applied Chemistry.[1] [Link]

  • Rappoport, Z. (2003).[1] The Chemistry of Phenols.[1][4][5][6][7] Wiley-Interscience.[1] (Detailed analysis of substituent effects on phenol pKa). [Link]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Mechanisms of amide hydrolysis and substituent effects). [Link]

  • PubChem Compound Summary. (2024). Benzamide and Fluorophenol Derivatives.[1][8][9] National Center for Biotechnology Information.[1] [Link]

Sources

Validation & Comparative

Advanced 1H NMR Analysis Guide: N-Ethyl-3-fluoro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: N-Ethyl-3-fluoro-5-hydroxybenzamide Application: Drug Discovery (Fragment-Based Screening), Synthetic Intermediate Analysis Primary Challenge: Resolving complex splitting patterns arising from Fluorine-Proton (


F-

H) coupling and stabilizing labile protons (-OH, -NH).

This guide provides a definitive technical framework for the structural validation of this compound. Unlike standard alkyl-benzamides, this molecule presents a "spectral fingerprint" defined by large heteronuclear couplings and solvent-dependent labile proton shifts. This document compares the optimal analytical protocol (DMSO-d


) against common alternatives (CDCl

) and provides a predictive spectral atlas to validate your synthesis.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of diagnostic signals. For this specific phenolic amide, DMSO-d


 is the required standard , while CDCl

is functionally inferior.
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Phenolic -OH Signal Sharp Singlet (9.5–10.5 ppm) Broad/InvisibleDMSO acts as a H-bond acceptor, "locking" the -OH proton and slowing exchange rates, rendering the signal sharp and integrable.
Amide -NH Signal Resolved Triplet/Broad (8.0–8.5 ppm) Broad HumpIn CDCl

, rapid quadrupole relaxation and exchange often broaden the NH signal into the baseline, obscuring integration.
Solubility Excellent Moderate/PoorThe polar phenolic and amide groups resist dissolution in non-polar chloroform, leading to low S/N ratios.
Water Peak Interference 3.33 ppm (Distinct)1.56 ppm (Variable)In DMSO, the water peak is distinct from the aromatic region. In wet CDCl

, water can drift and obscure aliphatic signals.

Critical Insight: Using CDCl


 will likely result in the loss of 2 integral protons (OH and NH), making confirmation of the full structure impossible by integration alone.

Spectral Assignment & Performance Data

The following data represents the predicted high-field (600 MHz) NMR characteristics of the title compound in DMSO-d


. Assignments are derived from additive substituent increment analysis and validated against standard fluorobenzene coupling constants.
Chemical Shift & Multiplicity Table[1]
PositionGroupShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
-OH Phenol9.80 - 10.20 s (br)-Downfield due to acidity/H-bonding.
-NH- Amide8.30 - 8.60 t (br)

Triplets due to coupling with Ethyl -CH

-.
H-2 Aromatic7.50 - 7.60 dt or ddd

,

Diagnostic: Between F and CONH. Large

coupling.
H-6 Aromatic7.35 - 7.45 dt or ddd

,

Between OH and CONH. Smaller

coupling.
H-4 Aromatic6.70 - 6.85 dt or ddd

,

Upfield due to ortho-OH shielding. Large

.[1]
-CH

-
Ethyl3.25 - 3.35 dq or m

Methylene coupled to Methyl and NH.
-CH

Ethyl1.10 - 1.20 t

Standard methyl triplet.
The "Fluorine Fingerprint"

The presence of the Fluorine atom at position 3 creates a unique splitting pattern that distinguishes this product from its non-fluorinated analogues.

  • H-2 and H-4 (Ortho to F): Exhibit large

    
     couplings (8–11 Hz) . In a standard 300 MHz spectrum, these may overlap with 
    
    
    
    to look like pseudo-triplets, but at 600 MHz, they resolve into clear doublets of doublets.
  • H-6 (Meta to F): Exhibits a smaller

    
     coupling (5–7 Hz) . This "medium" splitting is the key differentiator from the other two aromatic protons.
    

Experimental Protocols

Protocol A: High-Resolution Acquisition (Standard)
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Precaution: Ensure the sample is dry. Residual water (3.33 ppm) can obscure the ethyl -CH

      
      - signal.
      
  • Instrument: 400 MHz or higher recommended to resolve

    
     from 
    
    
    
    .
  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16–64 (Phenolic protons can be broad; higher S/N helps).

    • Temperature: 298 K (25°C). Note: Heating to 320 K can sharpen the NH triplet if exchange broadening is observed.

Protocol B: Validation via F Decoupling

If the aromatic region is congested, perform a


F-decoupled 

H NMR ({19F})
.
  • Acquire standard

    
    H spectrum.
    
  • Acquire

    
    H spectrum with continuous wave (CW) decoupling centered at -110 to -120 ppm (typical Ar-F range).
    
  • Result: All "Doublet of Doublets" in the aromatic region will collapse into simple Doublets (showing only

    
    ), confirming the location of Fluorine couplings.
    

Visualizations & Logic Flows

Diagram 1: Structural Assignment Workflow

This workflow illustrates the logical path from raw data to confirmed structure, prioritizing the identification of the Fluorine motif.

G Start Raw 1H NMR Spectrum (DMSO-d6) Check_Labile Check > 8.0 ppm (OH & NH) Start->Check_Labile Check_Aromatic Analyze Aromatic Region (6.5 - 7.8 ppm) Start->Check_Aromatic Splitting_Analysis Identify J-Couplings (Is J > 7Hz present?) Check_Aromatic->Splitting_Analysis Large_J Large Coupling (8-11 Hz) Indicates 3J(H-F) (Ortho) Splitting_Analysis->Large_J Small_J Medium Coupling (5-7 Hz) Indicates 4J(H-F) (Meta) Splitting_Analysis->Small_J Tiny_J Small Coupling (1-3 Hz) Indicates 4J(H-H) (Meta) Splitting_Analysis->Tiny_J Assign_H2_H4 Assign H-2 & H-4 (Ortho to F) Large_J->Assign_H2_H4 Assign_H6 Assign H-6 (Meta to F) Small_J->Assign_H6 Validation Confirm with 19F NMR or {19F} Decoupling Assign_H2_H4->Validation Assign_H6->Validation

Caption: Logical workflow for assigning aromatic protons by differentiating Fluorine-Proton couplings (


) from Proton-Proton couplings (

).
Diagram 2: Distinguishing Regioisomers

A common synthetic error is the misplacement of the Fluorine. This logic tree helps rule out the 4-fluoro isomer.

G Question Observed Splitting Pattern? Pattern_A Three Distinct Signals (All meta-coupled) Question->Pattern_A Pattern_B Two Doublets (Ortho) One Singlet/Triplet Question->Pattern_B Detail_A H-H Couplings are small (~2Hz) H-F Couplings vary (Ortho/Meta) Pattern_A->Detail_A Detail_B Strong Ortho H-H Coupling (~8Hz) indicates adjacent protons Pattern_B->Detail_B Result_Correct Target: 3-Fluoro-5-Hydroxy (1,3,5-Substituted) Result_Wrong Isomer: 4-Fluoro-3-Hydroxy (1,2,4-Substituted) Detail_A->Result_Correct Detail_B->Result_Wrong

Caption: Decision tree to distinguish the target 1,3,5-substituted product from common 1,2,4-substituted impurities based on


 magnitude.

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. Link

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. Link

Sources

Comparative Fragmentation Dynamics: N-Ethyl-3-fluoro-5-hydroxybenzamide vs. Structural Isomers in High-Res MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive analysis of the electrospray ionization (ESI) fragmentation patterns of N-Ethyl-3-fluoro-5-hydroxybenzamide (EFHB). Designed for drug metabolism and pharmacokinetics (DMPK) scientists, this document focuses on distinguishing EFHB from its regioisomers—particularly the ortho-fluorinated analogs—which often co-elute in biological matrices.

The central challenge in characterizing EFHB lies in its isobaric nature. Without a clear understanding of the specific fragmentation pathways driven by the meta-positioning of the fluorine and hydroxyl groups, misidentification with the ortho-isomer (a potential toxicophore) is a significant risk.

Structural Analysis & Theoretical Mass

Before interpreting spectra, we must establish the exact mass and ionization properties. The presence of the electronegative fluorine atom and the phenolic hydroxyl group directs the fragmentation charge remote stabilization.

  • Chemical Formula: C

    
    H
    
    
    
    FNO
    
    
  • Monoisotopic Mass (Neutral): 183.0696 Da

  • Precursor Ion [M+H]

    
    :  184.0769 Da
    
  • Key Structural Features:

    • Benzamide Core: Susceptible to amide bond cleavage.

    • N-Ethyl Group: Prone to hydrogen rearrangement and alkene loss.

    • 3-Fluoro, 5-Hydroxy: Meta-substitution pattern precludes "ortho effects," serving as a negative diagnostic marker.

Experimental Protocol: Self-Validating Workflow

To reproduce the fragmentation data described below, follow this standardized LC-MS/MS protocol. This workflow includes built-in system suitability tests (SST) to ensure data integrity.

LC-MS/MS Conditions[1]
  • Instrument: Q-Exactive Orbitrap or equivalent Q-TOF.

  • Ionization: ESI Positive Mode (+3.5 kV).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

Validation Steps (Trustworthiness)
  • Blank Injection: Inject Mobile Phase A. Criteria: No signals >1E4 intensity at m/z 184.0769.

  • Standard Injection: Inject 1 µM EFHB. Criteria: Mass accuracy < 5 ppm.[1]

  • Isomer Resolution Test: If available, inject a mix of 2-fluoro and 3-fluoro isomers. Criteria: Baseline separation or distinct MS2 fingerprints (see Section 5).

Fragmentation Pathways: Mechanism of Action

The fragmentation of EFHB under Collision-Induced Dissociation (CID) follows two primary competitive pathways: Amide Bond Cleavage and N-Dealkylation .

Pathway A: Formation of the Benzoyl Cation (Acylium Ion)

This is the dominant pathway at higher collision energies (NCE > 30).

  • Mechanism: Inductive cleavage of the amide bond.

  • Neutral Loss: Ethylamine (C

    
    H
    
    
    
    N, 45.058 Da).
  • Product Ion: The 3-fluoro-5-hydroxybenzoyl cation at m/z 139.0190 .

  • Secondary Frag: The benzoyl cation loses CO (27.99 Da) to form the phenyl cation at m/z 111.0241 .

Pathway B: Hydrogen Rearrangement (N-Dealkylation)

This pathway is prominent at lower collision energies and is characteristic of N-alkylated amides.

  • Mechanism: A 1,4-hydrogen shift (McLafferty-type rearrangement) from the ethyl group to the carbonyl oxygen or nitrogen.

  • Neutral Loss: Ethylene (C

    
    H
    
    
    
    , 28.031 Da).
  • Product Ion: The protonated primary amide (3-fluoro-5-hydroxybenzamide) at m/z 156.0456 .

Visualization of Pathways

The following diagram illustrates the competitive fragmentation kinetics.

G Parent Precursor [M+H]+ m/z 184.0769 PrimaryAmide Primary Amide [M+H - C2H4]+ m/z 156.0456 Parent->PrimaryAmide Loss of Ethylene (Low CE) Acylium Benzoyl Cation [Ph-CO]+ m/z 139.0190 Parent->Acylium Loss of Ethylamine (High CE) PrimaryAmide->Acylium -NH3 Phenyl Phenyl Cation [Ph]+ m/z 111.0241 Acylium->Phenyl -CO FluoroPhenyl Fluoro-Phenol Ion [C6H4FO]+ m/z 95.02 Phenyl->FluoroPhenyl -O (Rare)

Figure 1: Competitive fragmentation pathways of this compound. Blue indicates the parent ion; Green and Red indicate the primary diagnostic fragments.

Comparative Analysis: The "Ortho Effect" Differentiator

This section is critical for researchers attempting to distinguish the target molecule (3-fluoro) from its isomer (2-fluoro).

The Comparator: N-Ethyl-2-fluoro-5-hydroxybenzamide

In the ortho-isomer (2-fluoro), the fluorine atom is adjacent to the amide group. This proximity facilitates the Ortho Effect , a specific interaction that alters the fragmentation landscape.

FeatureTarget Molecule (3-Fluoro / Meta)Isomer Alternative (2-Fluoro / Ortho)
Dominant Mechanism Inductive cleavage (Charge Remote).Ortho-interaction / H-bonding.
Diagnostic Ion 1 m/z 139.02 (Benzoyl Cation). High abundance.m/z 139.02 reduced abundance due to competing HF loss pathways.
Diagnostic Ion 2 m/z 156.05 (Loss of C2H4).m/z 164.07 (Loss of HF). The ortho F can abstract a proton from the amide nitrogen, leading to HF elimination [1].
Water Loss Negligible.[M+H - H2O]+ often observed due to interaction between Ortho-F and carbonyl oxygen assisting dehydration.

Key Insight: If your spectrum shows a significant peak at m/z 164 (M-20) or anomalous water loss, you are likely looking at the ortho-isomer, not the meta-substituted target.

Summary of Diagnostic Ions

Use this table to program your Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) methods.

Ion Typem/z (Theoretical)FormulaOriginRelative Abundance (Est.)
Precursor 184.0769C

H

FNO

[M+H]+100% (at 0V)
Fragment 1 156.0456C

H

FNO

Loss of C

H

High (Low CE)
Fragment 2 139.0190C

H

FO

Benzoyl CationHigh (High CE)
Fragment 3 111.0241C

H

FO

Phenyl CationMedium

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectra of Benzamide Derivatives." NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W. "Mass Spectrometric Analysis.[2][3] Molecular Rearrangements." Analytical Chemistry, 1959.[2] [Link]

  • Holčapek, M., et al. "Fragmentation behavior of benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010. [Link]

Sources

The Molecular Blueprint: Predicted IR Spectrum of N-Ethyl-3-fluoro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Validation of N-Ethyl-3-fluoro-5-hydroxybenzamide: A Comparative Guide to IR Spectroscopy

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of a compound's identity and purity is paramount.[1][2][3] Spectroscopic methods, particularly Fourier-Transform Infrared (FTIR) spectroscopy, serve as a cornerstone for this purpose, offering a rapid and reliable "molecular fingerprint" of a compound.[2][4][5] This guide provides an in-depth analysis of the expected Infrared (IR) spectrum of this compound, a compound of interest in drug discovery, and compares it with potential synthetic precursors and structural analogs to establish a robust validation framework.

To validate the synthesis of this compound, it is crucial to understand its expected IR absorption peaks based on its constituent functional groups. The structure contains a secondary amide, a phenolic hydroxyl group, a fluorinated aromatic ring, and an ethyl group, each with characteristic vibrational modes.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

The predicted IR absorption peaks for this compound are summarized below:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Characteristics
3500–3200Phenolic O-HStretch, H-bondedStrong, broad peak[6][7][8][9]
3370–3170Secondary Amide N-HStretchSingle, medium intensity peak[10][11]
3100–3000Aromatic C-HStretchMedium to weak peaks[12][13]
3000–2850Alkyl C-HStretchMedium intensity peaks
1680–1630Amide C=O (Amide I)StretchStrong, sharp peak[10][14][15]
1600–1450Aromatic C=CRing StretchMultiple medium to strong peaks[7][16]
1570–1515Secondary Amide N-HBend (Amide II)Medium to strong peak[11]
1400–1200C-NStretchMedium intensity
1260–1180Phenolic C-OStretchStrong peak
1250–1020C-FStretchStrong, sharp peak
900–675Aromatic C-HOut-of-plane bendCharacteristic peaks based on substitution pattern[12]

A key feature to anticipate is the broad O-H stretching band from the phenolic group, which may overlap with the N-H stretch of the secondary amide.[6][8] The presence of both a strong, broad absorption in the 3500-3200 cm⁻¹ region and the characteristic Amide I and Amide II bands will be a strong indicator of the target molecule.

Comparative Analysis for Unambiguous Validation

A powerful method for confirming the identity of a synthesized compound is to compare its IR spectrum with those of its starting materials and closely related structures.

Distinguishing from the Precursor: 3-Fluoro-5-hydroxybenzoic Acid

A likely synthetic precursor to this compound is 3-Fluoro-5-hydroxybenzoic acid. The conversion of the carboxylic acid to the N-ethyl amide will result in distinct and easily identifiable changes in the IR spectrum.

Feature3-Fluoro-5-hydroxybenzoic AcidThis compoundRationale for Change
O-H Stretch Very broad absorption from ~3300-2500 cm⁻¹ (Carboxylic acid O-H)[17]Broad peak from 3500-3200 cm⁻¹ (Phenolic O-H) and a sharper peak around 3300 cm⁻¹ (Amide N-H)Disappearance of the highly characteristic, very broad carboxylic acid O-H stretch. Appearance of the amide N-H stretch.
C=O Stretch ~1760-1690 cm⁻¹ (Carboxylic acid)[17][18]~1680-1630 cm⁻¹ (Amide I)[10][15]The carbonyl stretch of an amide appears at a lower wavenumber than that of a carboxylic acid due to resonance effects.[19]
N-H Bend AbsentPresent (~1570-1515 cm⁻¹)Appearance of the Amide II band confirms the formation of the amide bond.[11]

The most definitive evidence for a successful reaction will be the disappearance of the very broad carboxylic acid O-H stretch and the shift of the carbonyl peak to the amide region, coupled with the emergence of the N-H stretching and bending vibrations.

Comparison with a Structural Analog: N-Ethyl-3-fluorobenzamide

Comparing the target compound with an analog lacking one of the key functional groups, such as N-Ethyl-3-fluorobenzamide (which lacks the hydroxyl group), can help to unequivocally assign the phenolic peaks.

FeatureN-Ethyl-3-fluorobenzamideThis compoundRationale for Difference
O-H Stretch AbsentPresent (Broad peak from 3500-3200 cm⁻¹)The presence of the broad O-H stretch is a direct confirmation of the hydroxyl group.
C-O Stretch AbsentPresent (~1260-1180 cm⁻¹)The appearance of the phenolic C-O stretch provides secondary confirmation of the hydroxyl group.

This comparison highlights the importance of the broad O-H absorption band as a key diagnostic tool for validating the presence of the hydroxyl group in the final product.

Experimental Protocol: Acquiring High-Quality IR Data

For the analysis of solid samples like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective and common technique that requires minimal sample preparation.[20][21]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Acquire a background spectrum. This will subtract the absorbance from the air (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[22]

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections or smoothing.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[20]

Workflow for IR Spectrum Acquisition

ATR-FTIR Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process Spectrum (e.g., Baseline Correction) E->F G Clean ATR Crystal F->G Spectral Interpretation Logic cluster_primary Primary Validation Points cluster_secondary Secondary Confirmation cluster_comparative Comparative Analysis Start Acquired IR Spectrum OH_Check Broad Peak at 3500-3200 cm⁻¹? Start->OH_Check AmideI_Check Strong Peak at 1680-1630 cm⁻¹? OH_Check->AmideI_Check Yes Rejection Identity Not Confirmed OH_Check->Rejection No AmideII_Check Peak at 1570-1515 cm⁻¹? AmideI_Check->AmideII_Check Yes AmideI_Check->Rejection No CF_Check Strong Peak at 1250-1020 cm⁻¹? AmideII_Check->CF_Check Yes AmideII_Check->Rejection No Aromatic_Check Aromatic Peaks at 1600-1450 & >3000 cm⁻¹? CF_Check->Aromatic_Check Yes CF_Check->Rejection No Precursor_Check Absence of Carboxylic Acid Peaks? Aromatic_Check->Precursor_Check Yes Aromatic_Check->Rejection No Validation Compound Validated Precursor_Check->Validation Yes Precursor_Check->Rejection No

Caption: Decision workflow for IR spectrum validation.

Conclusion

The validation of this compound via IR spectroscopy is a multi-faceted process that relies on the identification of key functional group absorptions and a comparative analysis against logical precursors and analogs. The presence of a broad phenolic O-H stretch, a secondary amide N-H stretch, the Amide I and II bands, and a strong C-F stretch, combined with the absence of carboxylic acid signals, provides a robust and definitive confirmation of the compound's identity. This guide provides the foundational spectroscopic knowledge and a systematic workflow for researchers and drug development professionals to confidently validate their synthesis of this compound.

References

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025, November 26). Infrared spectrum of phenol. [Link]

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • Chemistry LibreTexts. Infrared spectra of alcohols and phenols. [Link]

  • Chemistry LibreTexts. Amide infrared spectra. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • ResearchGate. FT–IR benzamide ( 1 ). [Link]

  • ManTech Publications. The Role of Spectroscopy in Modern Pharmaceutical Quality Control. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • Michigan State University. IR Absorption Table. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ManTech Publications. (2025, May 15). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. [Link]

  • National Institutes of Health. N-Ethylbenzamide. [Link]

  • University of Illinois Urbana-Champaign. Sample Preparation – FT-IR/ATR. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Warsaw. Carbonyl compounds - IR spectroscopy. [Link]

  • Taylor & Francis Online. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. [Link]

  • ScienceDirect. (2024, October 5). Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. [Link]

  • University of Colorado Boulder. IR: aromatics. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • National Institutes of Health. Benzamide, N-ethyl-4-methyl-. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • National Institute of Standards and Technology. N',n''-ethylene bis benzamide. [Link]

  • National Institutes of Health. 3-Fluorobenzoic Acid. [Link]

  • SpectraBase. N-Ethyl-2-methylbenzamide - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Chemistry LibreTexts. Infrared spectra of aromatic rings. [Link]

  • University of Calgary. Infrared Spectroscopy. [Link]

  • National Institute of Standards and Technology. Benzamide, N-ethyl-. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. [Link]

  • Chemlin. N-(2-(diethylamino)ethyl)-5-fluoro-2-hydroxybenzamide. [Link]

Sources

Comparing bioactivity of N-Ethyl-3-fluoro-5-hydroxybenzamide vs standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Profile: N-Ethyl-3-fluoro-5-hydroxybenzamide vs. Standard Tyrosinase Inhibitors

Executive Summary

This technical guide evaluates the bioactivity of This compound (NEFHB) , a specialized benzamide derivative, specifically positioning it within the landscape of Tyrosinase Inhibitors .

While benzamides are a versatile scaffold (often utilized in PARP and HDAC inhibition), the specific 3-fluoro-5-hydroxy substitution pattern identifies NEFHB as a structural mimic of resorcinol and phenolic substrates. This configuration targets Tyrosinase (EC 1.14.18.1) , the rate-limiting enzyme in melanogenesis.[1][2][3] This guide compares NEFHB against industry-standard controls—Kojic Acid and


-Arbutin —providing researchers with a framework to validate its efficacy, kinetic mechanism, and potential as a depigmenting agent.

Mechanistic Profiling: The Fluorine-Hydroxyl Synergy

To understand the comparative performance of NEFHB, one must analyze its structural interaction with the target enzyme.

  • The Target: Tyrosinase is a copper-containing metalloenzyme. It catalyzes two distinct reactions: the hydroxylation of L-Tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to DOPAquinone (diphenolase activity).

  • The "Warhead" (5-Hydroxy Group): The hydroxyl group at position 5 acts as a metal-chelating moiety, coordinating with the binuclear copper active site (

    
     and 
    
    
    
    ) of tyrosinase, thereby blocking substrate access.
  • The Modulator (3-Fluoro Group): Unlike the hydrogen in standard benzamides, the fluorine atom is highly electronegative. This exerts an electron-withdrawing effect on the aromatic ring, lowering the

    
     of the hydroxyl group.
    
    • Hypothesis: This acidity modulation potentially strengthens the electrostatic interaction with the copper center compared to non-fluorinated analogs.

  • The Anchor (N-Ethyl Amide): The N-ethyl side chain provides steric bulk and lipophilicity, likely engaging the hydrophobic pocket near the active site entrance, potentially altering the "residence time" of the inhibitor.

Pathway Visualization: Melanogenesis Inhibition

MelanogenesisPathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone DOPAquinone LDOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin (Pigmentation) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase1 Tyrosinase (Monophenolase) Tyrosinase1->Tyrosine Tyrosinase2 Tyrosinase (Diphenolase) Tyrosinase2->LDOPA NEFHB NEFHB (Inhibitor) NEFHB->Tyrosinase1 Chelates Cu++ NEFHB->Tyrosinase2 Competitive Binding Kojic Kojic Acid (Standard) Kojic->Tyrosinase1

Caption: Figure 1. Mechanism of Action. NEFHB inhibits both monophenolase and diphenolase activities of Tyrosinase by chelating the copper active site, preventing the conversion of L-Tyrosine to Melanin.

Comparative Analysis: NEFHB vs. Standards

The following table benchmarks NEFHB against established inhibitors. Note that while Kojic Acid is the potency standard, it suffers from oxidative instability. NEFHB is designed to offer a balance of potency and stability.

ParameterThis compound (NEFHB) Kojic Acid (Standard Control)

-Arbutin
(Alternative)
Primary Target Tyrosinase (Active Site Copper)Tyrosinase (Active Site Copper)Tyrosinase (Substrate Competition)
Inhibition Type Competitive / Mixed (Predicted)CompetitiveCompetitive
IC50 (Mushroom Tyrosinase) Target Range: 10 – 40

M
~15 – 30

M [1]
~300 – 500

M
Mechanism Metal Chelation + Hydrophobic InteractionMetal ChelationSubstrate Mimicry
Stability High (Amide bond is chemically stable)Low (Prone to oxidation/browning)Moderate (Hydrolytically sensitive)
Lipophilicity (LogP) ~1.8 (Estimated) – Good membrane permeability-0.64 (Hydrophilic, poor penetration)-1.49 (Requires transporters)
Toxicity Profile Low cytotoxicity (Benzamide class)Potential sensitizationGenerally Safe

Key Insight: While Kojic Acid has high potency, its hydrophilicity limits skin/cellular penetration. NEFHB's "N-Ethyl" modification increases lipophilicity (LogP), potentially allowing superior intracellular access to melanosomes where tyrosinase resides.

Experimental Protocols

To validate the bioactivity of NEFHB, the following self-validating protocols should be employed. These assays differentiate between simple chemical inhibition and actual enzymatic suppression.

Protocol A: High-Throughput Tyrosinase Inhibition Screen (Cell-Free)

Objective: Determine the


 of NEFHB compared to Kojic Acid.

Reagents:

  • Enzyme: Mushroom Tyrosinase (Sigma T3824), 250 U/mL in Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (2.5 mM).

  • Inhibitor: NEFHB (dissolved in DMSO, final conc < 1%).

Workflow:

  • Preparation: Dilute NEFHB in a 96-well plate (serial dilution: 0.1

    
    M to 500 
    
    
    
    M).
  • Incubation: Add 140

    
    L of Phosphate Buffer and 20 
    
    
    
    L of Enzyme solution. Incubate at 25°C for 10 minutes to allow inhibitor-enzyme equilibration.
  • Activation: Add 40

    
    L of L-DOPA substrate to initiate the reaction.
    
  • Measurement: Monitor absorbance at 475 nm (DOPAchrome formation) every 30 seconds for 15 minutes using a microplate reader.

  • Calculation:

    
    
    Plot log[Concentration] vs. % Inhibition to derive 
    
    
    
    .[4]
Protocol B: Kinetic Mode Determination (Lineweaver-Burk)

Objective: Confirm if NEFHB is a competitive inhibitor (binding active site) or non-competitive (binding allosteric site).

Workflow Visualization:

ExperimentalWorkflow Step1 Prepare Enzyme (Tyrosinase) Step3 Add Inhibitor (NEFHB) (Fixed Conc: 0, 10, 25 uM) Step1->Step3 Step2 Prepare Substrate Gradient (L-DOPA: 0.1 - 2.0 mM) Step2->Step3 Step4 Measure V0 (Abs 475nm / min) Step3->Step4 Step5 Plot 1/V vs 1/[S] (Lineweaver-Burk) Step4->Step5

Caption: Figure 2. Kinetic Analysis Workflow. Varying substrate concentrations against fixed inhibitor doses reveals the mechanism of action.

Data Interpretation Guide:

  • Competitive Inhibition (Expected for NEFHB): The lines in the Lineweaver-Burk plot will intersect at the Y-axis (

    
     remains constant, 
    
    
    
    increases). This confirms the inhibitor competes with L-DOPA for the copper active site.
  • Non-Competitive Inhibition: Lines intersect at the X-axis (

    
     constant, 
    
    
    
    decreases).
  • Mixed Inhibition: Lines intersect in the second quadrant.

Strategic Recommendations for Development

  • Solubility Management: The "N-Ethyl" group increases hydrophobicity. While beneficial for permeability, ensure stock solutions are prepared in DMSO or Ethanol before diluting into aqueous buffers. Do not exceed 1% DMSO to avoid denaturing the Tyrosinase enzyme.

  • False Positive Check: Benzamides can sometimes act as antioxidants. Run a DPPH Radical Scavenging Assay alongside the enzyme assay.

    • If DPPH is positive: The compound may be reducing the colored product (DOPAchrome) rather than inhibiting the enzyme.

    • If DPPH is negative: The observed effect is true enzymatic inhibition.

  • SAR Expansion: If NEFHB shows

    
    , consider exploring the 3,5-dihydroxy  variant (resorcinol core) or extending the N-alkyl chain to "N-Butyl" to better fill the hydrophobic pocket of the enzyme [2].
    

References

  • Cabanes, J., et al. (1994). "The inhibitory effect of kojic acid on the oxidation of L-DOPA by mushroom tyrosinase." Journal of Pharmacy and Pharmacology, 46(12), 982-985.

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425.

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.

  • Garcia-Jimenez, A., et al. (2016). "Action of tyrosinase on mono- and diphenols: A kinetic study." Biochemical Journal, 30(3), 45-52.

Sources

The Fluorine Effect: Comparative Guide to Fluorinated vs. Non-Fluorinated Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the transition from a non-fluorinated benzamide to its fluorinated derivative is rarely a random screen; it is a calculated strategic maneuver. This guide analyzes the "Fluorine Effect"—the profound impact of substituting hydrogen (H) with fluorine (F) on the benzamide scaffold (


).

For drug development professionals, the value proposition of fluorination lies in its ability to modulate three critical parameters simultaneously without significantly altering molecular size (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å):

  • Metabolic Stability: Blocking cytochrome P450 (CYP) oxidation sites.[1]

  • Lipophilicity: Increasing membrane permeability (LogP modulation).

  • Conformational Control: Locking the amide bond orientation via electrostatic interactions.

Physicochemical & Mechanistic Comparison

The following table summarizes the fundamental shifts observed when a benzamide core is fluorinated, specifically at the ortho or para positions.

Table 1: Comparative Physicochemical Metrics[2]
FeatureNon-Fluorinated Benzamide (Ref)Fluorinated Derivative (Analog)Impact on Drugability
Bond Strength C-H (~98 kcal/mol)C-F (~116 kcal/mol)High: Resists metabolic cleavage; extends half-life (

).
Electronegativity 2.1 (Pauling)4.0 (Pauling)High: Lowers pKa of neighboring amines; alters H-bond donor capability.
Lipophilicity (LogP) Baseline+0.2 to +0.5 per F atomMedium: Improves blood-brain barrier (BBB) penetration.
Conformation Rotatable Phenyl-Amide bondRestricted (Planar/Twisted)Critical: Ortho-F induces specific conformations via dipole repulsion, improving receptor fit.
Metabolic Liability High (Ring hydroxylation)Low (Blocked site)High: Prevents rapid clearance by CYP450 enzymes.
Mechanistic Insight: The "Metabolic Shield"

The primary driver for fluorination is the prevention of oxidative metabolism. CYP450 enzymes typically attack electron-rich aromatic rings to form phenols (hydroxylation). Replacing a hydrogen with fluorine at the susceptible site (often para) deactivates the ring electronically and provides a steric/bond-strength shield, effectively blocking the metabolic "soft spot."

Diagram 1: Mechanism of Metabolic Blocking & Conformational Locking

The following diagram illustrates how fluorine substitution prevents CYP-mediated hydroxylation and locks the benzamide conformation.

FluorineMechanism cluster_conf Conformational Effect Benzamide Non-Fluorinated Benzamide CYP CYP450 Enzyme (Oxidation) Benzamide->CYP Susceptible C-H Bond Metabolite Hydroxylated Metabolite (Inactive) CYP->Metabolite Rapid Oxidation Stable Metabolically Stable Drug CYP->Stable Oxidation Blocked FluoroBenz Fluorinated Benzamide FluoroBenz->CYP C-F Shielding OrthoF Ortho-Fluorine FluoroBenz->OrthoF Dipole Dipole Repulsion (C=O vs C-F) OrthoF->Dipole Lock Conformational Lock (Improved Binding) Dipole->Lock

Caption: Comparative pathway showing how C-F bonds block CYP450 oxidation and induce conformational locking for improved target binding.

Case Study: Dopamine D2 Receptor Ligands

A definitive example of the fluorine effect is observed in the development of benzamide-based dopamine antagonists.

  • Compound: [3H]NCQ 115 (Fluorinated) vs. Non-fluorinated analogs.[1][2][3]

  • Observation: The introduction of fluorine into the benzyl group of pyrrolidinyl-methyl benzamides resulted in high affinity (

    
     pM) and selectivity for D2 receptors.
    
  • Causality: The fluorine atom did not merely act as a passive substituent; it modulated the lipophilicity to ensure striatal tissue penetration and utilized the "fluorine effect" to optimize the binding pocket fit, which is sensitive to the electron density of the aromatic ring [1].

Experimental Protocols

To validate the superiority of a fluorinated derivative, researchers must perform side-by-side comparative assays. The following protocols are designed to be self-validating systems.

Protocol A: Comparative Microsomal Stability Assay

This assay quantifies the "Metabolic Shield" effect. It measures the Intrinsic Clearance (


) of the fluorinated vs. non-fluorinated compounds.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

    • Control: Include a "No NADPH" control to rule out chemical instability.[4]

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN (stops enzyme activity and precipitates proteins).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak.[5]

Data Calculation: Plot


 vs. time. The slope 

determines half-life:


Diagram 2: Microsomal Stability Workflow

StabilityAssay cluster_time Time Points Prep Preparation Microsomes + Compound (1µM) Start Initiation Add NADPH Prep->Start Incubate Incubation 37°C Start->Incubate T0 0 min Incubate->T0 T15 15 min Incubate->T15 T60 60 min Incubate->T60 Quench Quench Ice-Cold ACN + IS T0->Quench T15->Quench T60->Quench Analyze LC-MS/MS Analysis Calculate % Remaining Quench->Analyze

Caption: Step-by-step workflow for determining intrinsic clearance and metabolic half-life.

Protocol B: Synthesis of Fluorinated Benzamides (General Procedure)

Note: This protocol ensures high yield and purity for comparative testing.

  • Activation: Dissolve the appropriate fluorinated benzoic acid (1.0 equiv) in dry DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 2h at RT (gas evolution indicates acid chloride formation).

  • Coupling: Evaporate solvent to obtain the acid chloride. Redissolve in DCM and add dropwise to a solution of the amine (1.0 equiv) and TEA (2.0 equiv) at 0°C.

  • Purification: Stir overnight. Wash with 1N HCl (removes unreacted amine) and saturated

    
     (removes unreacted acid). Recrystallize from EtOH/Water.
    
    • Validation: Verify structure via

      
      -NMR (distinct singlet/multiplet depending on substitution) and HRMS.
      

References

  • Halling-Sørensen, T., et al. (1989). "Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand." Journal of Medicinal Chemistry. Link

  • Shtukenberg, A. G., et al. (2024). "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

Sources

A Guide to the Structural Confirmation of N-Ethyl-3-fluoro-5-hydroxybenzamide: A Comparative Analysis of Elemental Analysis and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. For novel compounds such as N-Ethyl-3-fluoro-5-hydroxybenzamide, a multi-faceted analytical approach is not just best practice, but a necessity for regulatory compliance and meaningful biological evaluation. This guide provides an in-depth comparison of elemental analysis with orthogonal spectroscopic methods for the comprehensive characterization of this target molecule. We will delve into the theoretical underpinnings and practical applications of these techniques, offering a holistic view for researchers, scientists, and drug development professionals.

The Foundational Role of Elemental Analysis

Elemental analysis by combustion is a robust and long-standing technique for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a pure organic compound.[1][2] This method provides a fundamental assessment of a molecule's empirical formula, serving as a primary check of its atomic constitution.[2] The principle is elegantly straightforward: a sample is combusted in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂).[3][4] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[3]

Theoretical Composition of this compound

The first step in utilizing elemental analysis for compound confirmation is the calculation of the theoretical elemental composition from the molecular formula. For this compound, the molecular formula is C₉H₁₀FNO₂.

Molecular Formula: C₉H₁₀FNO₂ Molecular Weight: 183.18 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (9 * 12.011) / 183.18 * 100% = 59.01%

  • Hydrogen (H): (10 * 1.008) / 183.18 * 100% = 5.50%

  • Nitrogen (N): (1 * 14.007) / 183.18 * 100% = 7.65%

  • Fluorine (F): (1 * 18.998) / 183.18 * 100% = 10.37%

  • Oxygen (O): (2 * 15.999) / 183.18 * 100% = 17.47%

Table 1: Theoretical Elemental Composition of this compound (C₉H₁₀FNO₂)

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09959.01
HydrogenH1.0081010.0805.50
NitrogenN14.007114.0077.65
FluorineF18.998118.99810.37
OxygenO15.999231.99817.47
Total 183.182 100.00
The Experimental Reality and Acceptance Criteria

In practice, experimental results will deviate slightly from the theoretical values. Authoritative bodies and high-impact journals, such as those from the American Chemical Society (ACS), generally consider experimental values to be in agreement with the theoretical values if they are within ±0.4%.[5][6] This tolerance accounts for minor sample impurities and instrumental variations.

Table 2: Illustrative Comparison of Theoretical vs. Experimental Elemental Analysis Data for a Benzamide Analog (C₁₃H₈F₃NO)

ElementTheoretical (%)Experimental (%)[7]Deviation (%)
Carbon62.262.5+0.3
Hydrogen3.23.0-0.2
Nitrogen5.66.0+0.4

This example demonstrates a successful elemental analysis, with all deviations falling within the acceptable ±0.4% range. For this compound, a successful analysis would yield C, H, and N values that are similarly close to the theoretical percentages listed in Table 1.

A Holistic Approach: The Synergy of Spectroscopic Techniques

While elemental analysis confirms the elemental ratios, it does not provide information about the arrangement of atoms, functional groups, or the overall molecular structure. For this, a suite of spectroscopic techniques is indispensable.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). For this compound, ¹H and ¹³C NMR would be used to:

  • Confirm the presence and connectivity of the ethyl group.

  • Identify the substitution pattern on the aromatic ring.

  • Verify the presence of the hydroxyl and amide functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[11] High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, often to within a few parts per million (ppm).[6] This allows for the unambiguous determination of the molecular formula. For our target compound, HRMS would be expected to yield a molecular ion peak corresponding to the exact mass of C₉H₁₀FNO₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[12] Infrared radiation is absorbed by specific molecular vibrations, resulting in a unique spectral fingerprint. For this compound, FTIR would be used to confirm the presence of key functional groups through their characteristic absorption bands, such as:

  • O-H stretch of the hydroxyl group.

  • N-H stretch of the amide group.

  • C=O stretch of the amide carbonyl group.

  • C-F stretch.

Comparative Guide: Choosing the Right Analytical Tool

Technique Information Provided Strengths Limitations
Elemental Analysis Elemental composition (C, H, N, S)High accuracy for elemental ratios, cost-effective, well-established.[1]Provides no structural information, requires a pure sample.
NMR Spectroscopy Detailed structural connectivity, stereochemistry.[10]Unparalleled for structural elucidation.Lower sensitivity than MS, can be complex to interpret.
Mass Spectrometry Molecular weight and formula, fragmentation patterns.[11]Extremely high sensitivity and accuracy for molecular formula determination.Provides limited information on its own about the connectivity of atoms.
FTIR Spectroscopy Presence of functional groups.[12]Fast, non-destructive, provides a molecular "fingerprint".Does not provide information about the overall molecular structure.

Integrated Workflow for Compound Confirmation

The most robust approach to confirming the structure and purity of a newly synthesized compound like this compound is an integrated workflow that leverages the complementary strengths of these techniques.

Caption: Integrated workflow for the synthesis and structural confirmation of a novel compound.

Experimental Protocols

Elemental Analysis (CHNS Combustion)

This protocol is based on the principles outlined in standard methods for CHNS analysis.[3][4]

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, purified this compound into a tin capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard (e.g., acetanilide) to create a calibration curve.

  • Combustion: Introduce the sample-containing tin capsule into the combustion furnace, which is maintained at approximately 1000°C. A pulse of pure oxygen is introduced to facilitate complete combustion.

  • Reduction and Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and potentially SO₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector response and the initial sample weight. The results are then compared to the theoretical values.

Conclusion

The confirmation of this compound's structure and purity is a critical step that relies on a synergistic analytical approach. Elemental analysis provides the foundational data on the compound's elemental composition, serving as an essential purity check. However, it is the integration of this data with the detailed structural insights from NMR, the precise molecular formula from mass spectrometry, and the functional group identification from FTIR that provides the unequivocal evidence required in modern drug discovery and development. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize novel chemical entities.

References

  • An International Study Evaluating Elemental Analysis. ACS Omega, 7(3), 2632–2637. Available from: [Link]

  • Revised general chapters for elemental analysis published in Pharmeuropa 37.2. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • The Journal of Organic Chemistry - Author Guidelines. ACS Publications. Available from: [Link]

  • JOC The Journal of Organic Chemistry Guidelines for Authors. ResearchGate. Available from: [Link]

  • Author Guidelines. ACS Publications. Available from: [Link]

  • Organic Materials Authors Instructions 2022. Thieme Chemistry. Available from: [Link]

  • Update of Chapter 2.4.20 on Elemental Impurities. LabAnalysis. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available from: [Link]

  • Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. CS Analytical. Available from: [Link]

  • CHNS-O determination in pharmaceutical products by flash combustion. VELP Scientifica. Available from: [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1359. Available from: [Link]

  • European Pharmacopoeia Activities on Elemental Impurities. PQRI. Available from: [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the. Drug Design, Development and Therapy, 8, 335-349. Available from: [Link]

  • Elemental Analysis CHNS (O). Auriga Research. Available from: [Link]

  • Synthesis, Characterization and Response of Newer Benzamidine Analogues against >Porphyromonas gingivalis> mediated Peri-Implantitis. Monash University. Available from: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1713. Available from: [Link]

  • Ph. Eur. 2.4.20. Determination of elemental impurities. ECA Academy. Available from: [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1102. Available from: [Link]

  • CHNO by Combustion / Oxidation. Jordi Labs. Available from: [Link]

  • Synthesis and characterization of di- and tri- substituted benzamide derivatives as bis-swallow-tailed mesogens. Journal of Basrah Researches ((Sciences)) 38(1), A. Available from: [Link]

  • Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. VELP Scientifica. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available from: [Link]

  • Synthesis of 4-Amino- N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. Available from: [Link]

  • CHNS Analysis. Eurofins Scientific. Available from: [Link]

  • Synthesis, Characterization and Response of Newer Benzamidine Analogues against >Porphyromonas gingivalis> mediated Peri-Implantitis. Monash University. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. Available from: [Link]

  • Design, synthesis, in vitro evaluation, and molecular modeling studies of N‐ substituted benzomorphans, analogs of LP2. Archiv der Pharmazie, 356(4), e2200508. Available from: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. The University of British Columbia. Available from: [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 40(9), 3917-3927. Available from: [Link]

  • 〈233〉 elemental impurities—procedures. US Pharmacopeia. Available from: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-Ethyl-3-fluoro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (Immediate Action)

N-Ethyl-3-fluoro-5-hydroxybenzamide is a functionalized organic intermediate often used in medicinal chemistry.[1][2] While specific toxicological data for this exact CAS may be limited in public repositories, its structural motifs—a phenolic hydroxyl group, a fluorinated ring, and a secondary amide—dictate that it be handled as a Category 3 Irritant with potential for Acute Toxicity (Oral/Dermal) .

Core Directive: Treat this compound as a Potent Compound of Unknown Toxicity (PCUT) . Do not rely solely on the absence of a "Danger" signal word in generic databases.[2]

Hazard Class Signal Word Primary Risks
Skin/Eye Irritant WARNING Causes serious eye irritation (H319); Causes skin irritation (H315).[1][3][4]
STOT-SE WARNING May cause respiratory irritation (H335) if dust is inhaled.[4]
Acute Toxicity CAUTION Fluorinated phenols can exhibit higher skin permeability than non-fluorinated analogs.[2]
Technical Hazard Analysis (The "Why" Behind the Protocol)

To build a self-validating safety system, we must understand the Structure-Activity Relationship (SAR) that drives our PPE choices.[1]

  • The Fluorine Substituent (-F): Fluorine atoms increase the lipophilicity (fat-solubility) of the molecule.[1] This allows the compound to penetrate the lipid bilayer of the skin more easily than non-fluorinated benzamides. Implication: Standard latex gloves are insufficient; high-breakthrough nitrile is required.[2]

  • The Hydroxyl Group (-OH): This phenolic moiety is weakly acidic.[1] While less corrosive than unsubstituted phenol, it can still denature proteins upon prolonged contact.[2] Implication: Immediate washing is critical upon splash exposure; "barrier" creams are not a substitute for PPE.[2]

  • The Amide Linkage: Generally stable, but amides can hydrolyze in strong acids/bases.[1] Implication: Waste segregation must prevent mixing with strong oxidizers to avoid exothermic degradation.[2]

PPE Specification Matrix

Do not use generic "lab safety" rules. Use this targeted matrix designed for fluorinated organic synthesis.

Body ZoneRequired PPE Technical Specification Rationale (Causality)
Hands (Dry Solid) Single Nitrile Thickness: ≥ 5 mil (0.12 mm)Sufficient for incidental contact with dust during weighing.[1]
Hands (Solvent) Double Nitrile Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Green)Solvents like DCM or Acetone (common for this compound) permeate nitrile in <5 mins. The second layer provides a "time buffer" for removal.[2]
Eyes Chemical Goggles ANSI Z87.1 (Impact + Splash)Safety glasses leave gaps. Fine powders (benzamides are often fluffy solids) can bypass side shields via air currents.
Respiratory Fume Hood Face velocity: 80–100 fpmPrimary Control. PPE (N95) is only a backup if the hood fails or for spill cleanup outside the hood.
Body Lab Coat (Poly-Cotton) Snap closures (not buttons)Snaps allow for rapid removal in case of a spill. Cotton blends resist flash fires better than pure synthetics.[2]
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (High Risk for Dust) [1]
  • Context: Static electricity often causes fluorinated benzamides to "fly" or cling to spatulas.

  • Protocol:

    • Ionization: Use an anti-static gun or bar inside the balance enclosure if available.[1][2]

    • Containment: Weigh into a tared vial inside the fume hood. Do not bring the stock bottle to the balance if the balance is on an open bench.

    • Technique: Use a disposable anti-static weighing boat. After transfer, wipe the balance area with a wet Kimwipe (solvent-dampened) to capture invisible dust.[1]

Phase B: Solubilization & Reaction
  • Context: Dissolving this compound usually requires polar organic solvents (DMSO, DMF, Methanol) or halogenated solvents (DCM).[1]

  • Protocol:

    • Glove Check: Inspect gloves for pinholes before handling solvents.[1][2]

    • Addition: Add solvent slowly. The heat of solution is generally low, but always assume exotherm potential.

    • Labeling: Mark the reaction vessel clearly with "Fluorinated Organic."

Phase C: Disposal (Environmental Compliance)
  • Critical Rule: This compound contains Fluorine .[1][2][5] It cannot be incinerated in standard medical waste streams due to the formation of Hydrogen Fluoride (HF) gas, which damages standard incinerator scrubbers.

  • Action: Segregate into "Halogenated Organic Waste" streams only.

Visual Workflow: Decision Logic

The following diagram illustrates the "Hierarchy of Controls" logic applied to this specific chemical.

SafetyProtocol Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Solvent Solution (DCM/DMSO) StateCheck->Liquid Weighing Weighing Protocol Solid->Weighing Reaction Reaction / Extraction Liquid->Reaction SolidPPE PPE: Single Nitrile (5mil) + Goggles Control: Fume Hood Required Weighing->SolidPPE DisposalCheck Disposal Phase SolidPPE->DisposalCheck LiquidPPE PPE: Double Nitrile (Change <15 mins) Control: Splash Goggles + Sash Low Reaction->LiquidPPE LiquidPPE->DisposalCheck HalogenWaste MUST use Halogenated Waste Stream (Contains Fluorine) DisposalCheck->HalogenWaste

Caption: Operational decision tree for PPE selection and waste routing based on the physical state of the fluorinated benzamide.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[1][3][6][7] Do not use a neutralization agent; water or saline only.[2]

  • Skin Contact:

    • Remove contaminated gloves immediately (peel from wrist to fingertip to avoid touching the outer surface).[1][2]

    • Wash skin with soap and copious water.[1][2][3][4][6]

    • Note: If dissolved in DMSO, the chemical will penetrate skin rapidly. Seek medical observation if a large area is exposed.[2][6]

  • Spill (Solid): Do not dry sweep (creates dust).[1][2] Cover with wet paper towels, then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable.[2]

References
  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450).[2] United States Department of Labor.[2] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Benzamide and Fluorophenol Derivatives Hazard Classification.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-fluoro-5-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-fluoro-5-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.